5-(Bromomethyl)thiazole
Description
Properties
IUPAC Name |
5-(bromomethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c5-1-4-2-6-3-7-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOILBLIIPUYFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617079 | |
| Record name | 5-(Bromomethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167998-61-0 | |
| Record name | 5-(Bromomethyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167998-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromomethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Bromomethyl)thiazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Bromomethyl)thiazole, a key heterocyclic intermediate in organic synthesis and drug discovery. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, explores its significance in medicinal chemistry, particularly its role in modulating signaling pathways, and outlines critical safety information. The information is presented to support researchers and professionals in the fields of chemistry and pharmacology.
Core Properties of this compound
This compound, identified by the CAS number 167998-61-0 , is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of a reactive bromomethyl group at the 5-position makes it a valuable building block for the synthesis of a wide range of more complex molecules.[1]
Chemical and Physical Data
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 167998-61-0 | [2] |
| Molecular Formula | C4H4BrNS | [1] |
| Molecular Weight | 178.05 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 228.6 ± 15.0 °C (Predicted) | [3] |
| Solubility | Soluble in organic solvents | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common and effective approach involves the bromination of 5-hydroxymethylthiazole. This reaction typically utilizes a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
Experimental Protocol: Bromination of 5-Hydroxymethylthiazole
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
5-Hydroxymethylthiazole
-
Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hydroxymethylthiazole in an anhydrous solvent like diethyl ether or dichloromethane.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a solution of the brominating agent (e.g., phosphorus tribromide) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel.
Logical Workflow for Synthesis:
Applications in Drug Development and Signaling Pathways
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs.[4] Thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The reactive bromomethyl group of this compound serves as a handle to introduce the thiazole moiety into larger molecules, enabling the synthesis of novel therapeutic agents.
While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives are known to interact with various biological targets. The mechanism of action often involves the electrophilic bromomethyl group reacting with nucleophilic residues in enzymes or receptors.
General Signaling Pathway Involvement of Thiazole Derivatives:
Thiazole-containing compounds have been shown to inhibit key signaling pathways implicated in cancer and other diseases. The diagram below illustrates a generalized representation of how a thiazole derivative might interfere with a cellular signaling cascade.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a substance that can cause severe skin burns and eye damage.[5]
Hazard and Precautionary Statements:
| GHS Pictogram | Signal Word | Hazard Statement |
| Corrosive | Danger | H314: Causes severe skin burns and eye damage. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves and protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Conclusion
This compound is a versatile and reactive intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined properties and reactivity make it a valuable tool for the development of novel compounds with a wide range of biological activities. Researchers and drug development professionals should handle this compound with care, adhering to strict safety protocols, to harness its full potential in advancing scientific discovery.
References
- 1. CAS 167998-61-0: this compound | CymitQuimica [cymitquimica.com]
- 2. 5-Bromomethylthiazole | CAS#:167998-61-0 | Chemsrc [chemsrc.com]
- 3. Page loading... [guidechem.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 131337-65-0|5-(Bromomethyl)benzo[d]thiazole|BLD Pharm [bldpharm.com]
Synthesis of 5-(Bromomethyl)thiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-(bromomethyl)thiazole, a key building block in medicinal chemistry and drug development. The document details various synthetic strategies from different starting materials, offering in-depth experimental protocols, comparative quantitative data, and visual representations of the reaction pathways and workflows.
Introduction
The thiazole motif is a privileged scaffold in numerous biologically active compounds and approved pharmaceuticals. The functionalization of the thiazole ring is crucial for modulating the pharmacological properties of these molecules. This compound, in particular, serves as a versatile intermediate, allowing for the introduction of various side chains at the 5-position through nucleophilic substitution of the reactive bromomethyl group. This guide explores the most common and effective methods for the synthesis of this important precursor.
Synthetic Pathways
Several strategic approaches have been established for the synthesis of this compound and its derivatives. The primary methods include the direct bromination of a pre-formed 5-methylthiazole, the Hantzsch thiazole synthesis to construct the ring with a latent bromomethyl group, and the conversion from related halogenated thiazoles.
Radical Bromination of 5-Methylthiazole Derivatives
A direct and efficient method for the synthesis of this compound is the radical bromination of a corresponding 5-methylthiazole precursor. This approach typically utilizes N-bromosuccinimide (NBS) as the bromine source, often initiated by UV light or a radical initiator.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide. To obtain a bromomethyl-substituted thiazole, a starting material bearing the bromomethyl moiety or a precursor that can be readily converted to it is required.
Synthesis from 2-Chloro-5-(chloromethyl)thiazole
A common industrial route involves the synthesis of 2-chloro-5-(chloromethyl)thiazole, which can then potentially be converted to the desired this compound through halogen exchange, although this subsequent step is less commonly detailed in readily available literature. The synthesis of the dichloro- a versatile intermediate, is well-documented.
Quantitative Data Summary
The following table summarizes quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Starting Material(s) | Reagents | Solvent(s) | Reaction Time | Temperature | Yield (%) | Reference |
| Radical Bromination | 2-Bromo-5-methylthiazole | N-Bromosuccinimide (NBS), UV irradiation | DCM / H₂O | 3 hours | 90°C | 78% | [1] |
| Hantzsch Synthesis | 1,1-Dibromoacetone, Thiourea | - | Ethanol | 2-4 hours | Reflux | High | [2] |
| From 2-Haloallyl isothiocyanate (for dichloro analog) | 2-Chloroallyl isothiocyanate | Chlorine | Acetonitrile | 2 hours | 20-25°C | 93% | [3] |
| From 1,3-Dichloropropene (for dichloro analog) | 1,3-Dichloropropene, Sodium thiocyanate | Chlorine | Chloroform | - | - | ~65% | [4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-5-(bromomethyl)thiazole via Radical Bromination
This protocol is adapted from the bromination of 2-bromo-5-methylthiazole.[1]
Materials and Reagents:
-
2-Bromo-5-methylthiazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-5-methylthiazole (1 g, 5.6 mmol) in a mixture of 40 mL of DCM and 40 mL of H₂O.
-
Add N-bromosuccinimide (1.1 g, 6.18 mmol, 1.1 eq).
-
Stir the biphasic solution and irradiate with a UV lamp at 90°C for 3 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry with MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by automated chromatography using a gradient of 0% to 3% EtOAc in hexanes to yield 2-bromo-5-(bromomethyl)thiazole.
Protocol 2: Synthesis of 2-Amino-4-(bromomethyl)thiazole via Hantzsch Synthesis
This protocol describes a general procedure for the synthesis of a 4-(bromomethyl)thiazole derivative using the Hantzsch synthesis.[2]
Materials and Reagents:
-
1,1-Dibromoacetone
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 equivalent) in ethanol.
-
Add 1,1-dibromoacetone (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture by adding a saturated solution of sodium bicarbonate.
-
If the product precipitates, collect the solid by vacuum filtration and wash with cold water.
-
If no precipitate forms, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude 2-amino-4-(bromomethyl)thiazole.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Synthetic Pathways to this compound and Analogs
Caption: Overview of major synthetic routes to this compound derivatives.
Experimental Workflow for Radical Bromination
Caption: Step-by-step workflow for the synthesis via radical bromination.
References
5-(Bromomethyl)thiazole chemical structure and IUPAC name
An In-depth Technical Guide to 5-(Bromomethyl)thiazole
Introduction
This compound is an organic compound featuring a thiazole ring functionalized with a bromomethyl group at the 5-position.[1] The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.[1] This compound serves as a valuable intermediate in organic synthesis, particularly in medicinal chemistry and drug discovery. The presence of the reactive bromomethyl group allows for straightforward derivatization, making it a key building block for the synthesis of more complex molecules with potential therapeutic applications.[1][2] Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][3][4][5][6]
Chemical Structure and Nomenclature
The core structure consists of a 1,3-thiazole ring. A methylene group (-CH2-) is attached to the carbon at position 5 of the ring, and a bromine atom is attached to this methylene group.
-
IUPAC Name : 5-(bromomethyl)-1,3-thiazole[]
-
Synonyms : 5-Bromomethyl-thiazole, Thiazole, 5-(bromomethyl)-[1][][8]
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid or solid, depending on its purity.[1] It is soluble in common organic solvents, which facilitates its use in various chemical reactions.[1] A summary of its key properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C4H4BrNS | [1][8] |
| Molecular Weight | 178.05 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| InChI | InChI=1S/C4H4BrNS/c5-1-4-2-6-3-7-4/h2-3H,1H2 | [1][] |
| InChI Key | SOILBLIIPUYFLH-UHFFFAOYSA-N | [1][] |
| Canonical SMILES | C1=C(SC=N1)CBr | [] |
Synthesis and Reactivity
General Synthesis Protocol: Radical Bromination
A common method for the synthesis of bromomethyl-substituted heterocycles involves the radical bromination of the corresponding methyl-substituted precursor. The following protocol is based on the synthesis of a similar compound, 2-bromo-5-(bromomethyl)thiazole, and illustrates the general principle.
Reaction: Synthesis of this compound via Bromination of 5-Methylthiazole.
-
Reactants : A solution of 5-methylthiazole and N-bromosuccinimide (NBS) (1.1 equivalents) is prepared in a suitable solvent mixture, such as dichloromethane (DCM) and water.[9]
-
Initiation : The reaction mixture is stirred vigorously under UV irradiation. A radical initiator like azobisisobutyronitrile (AIBN) can also be used.
-
Conditions : The reaction is typically heated to reflux (e.g., 90°C) for several hours (e.g., 3 hours).[9]
-
Work-up : After cooling to room temperature, the reaction mixture is transferred to a separatory funnel for extraction.[9] The aqueous layer is extracted multiple times with DCM.[9]
-
Purification : The combined organic layers are dried over a drying agent (e.g., MgSO4), filtered, and concentrated under reduced pressure.[9] The crude product is then purified by column chromatography to yield the final product.[9]
Chemical Reactivity: Nucleophilic Substitution
The primary utility of this compound in synthetic chemistry stems from the reactivity of the bromomethyl group. The bromine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups.
The general reaction is a nucleophilic substitution where a nucleophile (Nu⁻) displaces the bromide ion.
-
Reaction with O-, S-, N-, and P-Nucleophiles : this compound readily reacts with various nucleophiles. For example, it can be alkylated with potassium thiolates (S-nucleophiles) or react with amines like pyrrolidine, piperidine, and morpholine (N-nucleophiles) to form the corresponding tertiary amines.[10] It can also undergo the Arbuzov reaction with triethyl phosphite (P-nucleophile) to yield phosphonates.[10]
Caption: Nucleophilic substitution at the bromomethyl group.
Applications in Drug Development
The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous clinically used drugs, including anticancer and antimicrobial agents.[2][3] this compound serves as a critical starting material for synthesizing novel thiazole-containing compounds for therapeutic evaluation.
-
Anticancer Agents : Thiazole-based compounds like Dasatinib and Dabrafenib are established anticancer drugs.[3][4] The ability to use this compound to construct complex heterocyclic hybrids allows researchers to explore new chemical space for potential kinase inhibitors and cytotoxic agents.[2][11]
-
Antimicrobial Agents : The thiazole ring is a core component of penicillins.[5] Synthetic thiazole derivatives have shown significant potential as antibacterial and antifungal agents.[1][5] this compound provides a convenient handle to attach various side chains to the thiazole core, enabling the generation of libraries of compounds for antimicrobial screening.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Due to its reactivity and the presence of bromine, it may be corrosive and harmful if swallowed, inhaled, or in contact with skin.[1][9] It is classified with the GHS Signal Word "Danger" and the Hazard Statement H314, indicating it causes severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Proper storage and disposal methods are essential to mitigate health risks and environmental impact.[1]
References
- 1. CAS 167998-61-0: this compound | CymitQuimica [cymitquimica.com]
- 2. 5-(Bromomethyl)benzo[d]thiazole|CAS 131337-65-0 [benchchem.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 8. This compound - CAS:167998-61-0 - Sunway Pharm Ltd [3wpharm.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5-(Bromomethyl)thiazole: A Technical Guide
This guide provides a detailed overview of the spectroscopic data for 5-(Bromomethyl)thiazole (CAS No. 167998-61-0), a heterocyclic compound utilized as a building block in organic synthesis.[1][] The document is intended for researchers and professionals in the fields of chemistry and drug development, offering insights into its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Data Presentation: Spectroscopic Profile
The following tables summarize the predicted and expected spectroscopic data for this compound. Due to the limited availability of published experimental spectra, the NMR data presented are predicted values, while the IR and MS data are based on characteristic functional group absorptions and fragmentation patterns of related thiazole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 (thiazole ring) | 8.9 - 9.1 | Singlet (s) |
| H4 (thiazole ring) | 7.6 - 7.8 | Singlet (s) |
| -CH₂Br (bromomethyl) | 4.7 - 4.9 | Singlet (s) |
| Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound [3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (thiazole ring) | 155 - 158 |
| C4 (thiazole ring) | 142 - 145 |
| C5 (thiazole ring) | 130 - 133 |
| -CH₂Br (bromomethyl) | 25 - 28 |
| Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. |
Table 3: Expected Characteristic Infrared (IR) Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (thiazole ring) | Stretching | 3100 - 3000 | Medium |
| C=N (thiazole ring) | Stretching | 1620 - 1580 | Medium |
| C=C (thiazole ring) | Stretching | 1500 - 1400 | Medium |
| C-Br | Stretching | 700 - 500 | Strong |
| C-H (CH₂) | Bending | 1470 - 1430 | Medium |
Table 4: Expected Key Mass Spectrometry (MS) Fragments
| m/z Value | Proposed Fragment Identity | Notes |
| 177/179 | [M]⁺ (Molecular Ion) | Isotopic pattern due to ⁷⁹Br and ⁸¹Br in a ~1:1 ratio. |
| 98 | [M - Br]⁺ | Loss of a bromine radical. |
| 97 | [M - HBr]⁺ | Loss of hydrogen bromide. |
| 84 | [C₃H₂NS]⁺ | Thiazole methyl radical cation. |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for a compound such as this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition : The carbon NMR spectrum is acquired with proton broadband decoupling. A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically required. A relaxation delay of 2-5 seconds is used.
-
Data Processing : The acquired Free Induction Decay (FID) is processed using Fourier transformation. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to TMS.
2. Fourier-Transform Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample, a thin film is prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For a solid, a KBr pellet is made by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.
-
Instrumentation : The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition : A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first. The sample is then placed in the instrument's beam path. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Preparation : The sample is diluted in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL to 10 µg/mL.
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatography (GC) or liquid chromatography (LC) system for sample introduction, is used. Electron Ionization (EI) is a common technique for volatile compounds.
-
Acquisition (EI-MS) : The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion. The resulting mass spectrum plots relative intensity versus the m/z ratio. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key feature to look for in the spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for elucidating the structure of an unknown organic compound, such as this compound, using a combination of spectroscopic techniques.
Caption: Logical workflow for chemical structure elucidation using spectroscopic methods.
References
The Bromomethylthiazole Motif: A Linchpin in Contemporary Drug Discovery
An In-depth Technical Guide on the Reactivity and Application of Bromomethyl-Substituted Thiazoles for Researchers, Scientists, and Drug Development Professionals.
The thiazole scaffold, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, integral to the structure of numerous approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged structure" in drug design.[4] A particularly reactive and synthetically versatile derivative is the bromomethylthiazole, which serves as a key intermediate in the elaboration of more complex, biologically active molecules. The high reactivity of the bromomethyl group, primarily through nucleophilic substitution, allows for the facile introduction of diverse functionalities, enabling the exploration of vast chemical space in the quest for novel therapeutics.[5] This guide provides a comprehensive overview of the synthesis, reactivity, and application of bromomethylthiazoles, with a focus on their role in the development of anticancer agents targeting critical signaling pathways.
Synthesis of Bromomethylthiazole Derivatives
The primary route to thiazole-containing compounds is the renowned Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.[6] To obtain the bromomethylthiazole scaffold, specific starting materials are required. For instance, the synthesis of 2-amino-5-bromo-4-tert-butylthiazole begins with the Hantzsch reaction of 1-bromo-3,3-dimethyl-2-butanone with thiourea to form 2-amino-4-tert-butylthiazole, which is subsequently brominated at the 5-position.[7]
A general procedure for the synthesis of a 2-aminothiazole derivative involves the reaction of a substituted thiosemicarbazone with iodine in ethanol.[1] The thiosemicarbazone itself is typically prepared by the condensation of a ketone with thiosemicarbazide.[1]
A generalized experimental protocol for the synthesis of a 2-aminothiazole derivative is as follows:
-
Thiosemicarbazone Formation:
-
Dissolve the starting ketone (1 mmol) in ethanol (10 mL).
-
Add thiosemicarbazide (1.2 mmol) to the solution.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the thiosemicarbazone.
-
Filter the solid, wash with water, and dry under vacuum.[1]
-
-
Cyclization to 2-Aminothiazole:
-
Suspend the dried thiosemicarbazone (1 mmol) in ethanol (15 mL).
-
Add iodine (1.1 mmol) portion-wise with constant stirring.
-
Heat the mixture to reflux for 8-10 hours, monitoring by TLC.
-
After completion, cool the mixture and neutralize the excess iodine with a sodium thiosulfate solution.
-
Pour the mixture into a saturated sodium bicarbonate solution to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).[1]
-
Reactivity of the Bromomethyl Group: A Gateway to Molecular Diversity
The C-Br bond in the bromomethyl group attached to the thiazole ring is polarized, rendering the carbon atom electrophilic and highly susceptible to attack by nucleophiles.[8] This reactivity is the cornerstone of its utility as a synthetic intermediate. The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[5][9]
In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion), proceeding through a pentacoordinate transition state.[9][10] This "backside attack" results in an inversion of stereochemistry if the carbon atom is a chiral center.[9] The rate of an SN2 reaction is dependent on the concentrations of both the substrate (bromomethylthiazole) and the nucleophile.[11]
Key Factors Influencing the SN2 Reaction:
-
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. Nucleophilicity generally increases with basicity and polarizability.[12]
-
Substrate Steric Hindrance: The SN2 reaction is sensitive to steric bulk around the reaction center. Primary halides, like the bromomethyl group, are highly reactive as there is minimal steric hindrance to the incoming nucleophile.[10]
-
Leaving Group Ability: Bromide is an excellent leaving group due to its ability to stabilize the negative charge in the transition state and as the departing ion.[8]
-
Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more reactive.[9]
Quantitative Data on Nucleophilic Substitution
| Nucleophile | Product | Solvent | Conditions | Yield (%) | Reference |
| 2-Phenol-benzothiazole | 2-(2-((Substituted-benzyl)oxy)phenyl)benzo[d]thiazole | DMSO | - | 65-81 | [11] |
| Thiophenol | 2-((Phenylthio)methyl)thiazole | Methanol | - | High | [10] |
| Imidazole | 2-(Imidazol-1-ylmethyl)thiazole | Acetonitrile | 70 °C | - | [5] |
| Phenol | 2-(Phenoxymethyl)thiazole | Acetone | Reflux | - | [4] |
| Thiol | 2-((Thio-R)methyl)thiazole | THF | RT | - | [4] |
Note: The yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocol: General Procedure for SN2 Reaction with a Thiol Nucleophile
This protocol provides a general method for the S-alkylation of a thiol with a bromomethylthiazole derivative.
-
Preparation of the Thiolate:
-
To a suspension of a suitable base (e.g., sodium hydride, 1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the thiol (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the thiolate anion.[4]
-
-
Nucleophilic Substitution:
-
Add a solution of the bromomethylthiazole derivative (1.05 eq) in THF to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.[4]
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[4]
-
Application in Drug Development: Targeting the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[13][14] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for anticancer drug development.[1][15] Numerous thiazole-containing compounds have been synthesized and evaluated as inhibitors of this pathway, demonstrating the therapeutic potential of this heterocyclic core.[13][14]
The bromomethylthiazole moiety serves as a critical starting point for the synthesis of these inhibitors. By reacting bromomethylthiazoles with various nucleophiles, medicinal chemists can systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by thiazole derivatives.
Quantitative Data on Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of thiazole derivatives against various cancer cell lines, highlighting their potential as anticancer agents targeting the PI3K/Akt/mTOR pathway.
| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3b | PI3Kα / mTOR | - | 0.086 / 0.221 | [14] |
| Compound 6a | EGFR / PI3K / mTOR | MCF-7 | 0.184 / 0.174 / 1.388 | [1] |
| Compound 2a | EGFR / PI3K / mTOR | MCF-7 | 0.311 / 0.174 / 1.388 | [1] |
| Compound 6 | Akt | A549 | 12.0 (µg/mL) | [13] |
| Compound 6 | Akt | C6 | 3.83 (µg/mL) | [13] |
| Thiazole Derivative 9 | - | HepG-2 | 1.61 (µg/mL) | [3] |
| Thiazole Derivative 10 | - | HepG-2 | 1.98 (µg/mL) | [3] |
Experimental Workflow for Drug Development
The development of novel thiazole-based inhibitors follows a structured workflow, from initial synthesis to preclinical evaluation. The reactivity of the bromomethyl group is particularly crucial in the early stages of this process, enabling the rapid generation of a library of diverse compounds for screening.
Caption: Drug development workflow for thiazole-based inhibitors.
Conclusion
The bromomethylthiazole scaffold is a highly valuable tool in modern drug discovery. Its straightforward synthesis and the exceptional reactivity of the bromomethyl group via SN2 reactions provide a robust platform for the generation of diverse molecular libraries. The successful application of this strategy in developing potent inhibitors of the PI3K/Akt/mTOR signaling pathway underscores the importance of this chemical motif. For researchers in medicinal chemistry and drug development, a thorough understanding of the synthesis, reactivity, and strategic application of bromomethylthiazoles is essential for the continued innovation of novel and effective therapeutics.
References
- 1. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 2. jpionline.org [jpionline.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Hantzsch Synthesis: A Comprehensive Technical Guide to Substituted Thiazoles
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its wide range of biological activities. The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and versatile methods for the construction of this critical heterocyclic scaffold. This in-depth technical guide provides a thorough examination of the Hantzsch synthesis, its mechanism, modern variations, and detailed experimental protocols for the preparation of substituted thiazoles.
Core Principles: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[1][2] The reaction is known for its reliability, simplicity, and generally high yields.[1] The fundamental transformation involves the formation of two new bonds to create the five-membered heterocyclic ring.
Reaction Mechanism
The mechanism of the Hantzsch thiazole synthesis proceeds through a well-established sequence of steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide.[1]
-
Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.
-
Dehydration: The subsequent loss of a water molecule (dehydration) leads to the formation of the thiazole ring.[1]
The aromaticity of the resulting thiazole ring is a significant driving force for the reaction.
Caption: Generalized mechanism of the Hantzsch thiazole synthesis.
Quantitative Data on Hantzsch Synthesis of Substituted Thiazoles
The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by varying the α-haloketone and thioamide starting materials. The following tables summarize quantitative data from various implementations of the Hantzsch synthesis.
One-Pot Synthesis of Substituted Thiazoles
This method involves the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes in the presence of a silica-supported tungstosilisic acid catalyst.[3]
| Entry | Ar | Method | Time (h) | Yield (%) |
| 1 | C₆H₅ | A | 2.5 | 90 |
| B | 1.5 | 92 | ||
| 2 | 4-CH₃-C₆H₄ | A | 2.5 | 88 |
| B | 1.5 | 90 | ||
| 3 | 4-Cl-C₆H₄ | A | 2.0 | 90 |
| B | 1.5 | 90 | ||
| 4 | 4-NO₂-C₆H₄ | A | 2.0 | 85 |
| B | 1.5 | 88 | ||
| 5 | 4-OH-C₆H₄ | A | 3.0 | 82 |
| B | 2.0 | 85 | ||
| 6 | 2-OH-C₆H₄ | A | 3.5 | 79 |
| B | 2.0 | 80 | ||
| 7 | 4-OCH₃-C₆H₄ | A | 2.5 | 85 |
| B | 1.5 | 88 |
Method A: Conventional heating at 65 °C. Method B: Ultrasonic irradiation at room temperature.[3]
Microwave-Assisted Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines
This approach utilizes microwave irradiation to accelerate the reaction between 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and substituted thioureas.
| Entry | R¹ | R² | R³ | Time (min) | Yield (%) |
| 1 | H | H | H | 30 | 95 |
| 2 | H | H | 4-Cl | 30 | 94 |
| 3 | H | H | 4-OCH₃ | 30 | 92 |
| 4 | 4-Cl | H | H | 30 | 93 |
| 5 | 4-Cl | H | 4-Cl | 30 | 91 |
| 6 | 4-OCH₃ | H | H | 30 | 92 |
| 7 | 4-OCH₃ | H | 4-Cl | 30 | 90 |
Reaction conditions: Microwave irradiation at 90 °C in methanol.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
General Procedure for the One-Pot Synthesis of Hantzsch Thiazole Derivatives[3]
Materials:
-
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica supported tungstosilisic acid (SiW.SiO₂) (15 mol%)
-
Ethanol/Water (1:1, 5 mL)
Procedure:
-
A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the respective substituted benzaldehyde, and SiW.SiO₂ in a 1:1 ethanol/water mixture is prepared.
-
For conventional heating: The mixture is refluxed with stirring for 2-3.5 hours at 65 °C.
-
For ultrasonic irradiation: The mixture is subjected to ultrasonic activation for 1.5-2 hours at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting solid is filtered and washed with ethanol.
-
The remaining solid is dissolved in acetone, and the SiW.SiO₂ catalyst is removed by filtration.
-
The filtrate is evaporated under vacuum, and the resulting product is dried in an oven at 60 °C.
Synthesis of 2-Amino-4-phenylthiazole[1]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100 °C for 30 minutes.
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watchglass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
Microwave-Assisted Synthesis of 2-Substituted-thiazol-4(5H)-ones
Materials:
-
Thiosemicarbazone derivative (1.1 mmol)
-
2-chloro-N-phenethylacetamide (1.1 mmol)
-
Ethanol (4 mL)
-
DMF:Methanol (2:1) for recrystallization
Procedure:
-
An equimolar mixture of the thiosemicarbazone and 2-chloro-N-phenethylacetamide is taken in ethanol in a microwave-safe reaction vessel.
-
The reaction mixture is subjected to microwave irradiation for 10-15 minutes.
-
After completion of the reaction, the mixture is cooled, and the solid product obtained is filtered.
-
The crude product is recrystallized from a DMF:methanol (2:1) mixture to yield the pure compound.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the Hantzsch synthesis.
References
Physical and chemical properties of 5-(Bromomethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 5-(Bromomethyl)thiazole. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for this versatile chemical compound.
Core Physical and Chemical Properties
This compound is a heterocyclic compound featuring a thiazole ring substituted with a bromomethyl group at the 5-position. This substitution imparts significant reactivity, making it a valuable intermediate in organic synthesis. The compound is typically a colorless to pale yellow liquid or solid and is soluble in organic solvents.[1]
A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₄H₄BrNS | [1] |
| Molecular Weight | 178.05 g/mol | N/A |
| CAS Number | 167998-61-0 | N/A |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point (Predicted) | 228.6 ± 15.0 °C | N/A |
| Solubility | Soluble in organic solvents | [1] |
Chemical Reactivity and Synthesis
The chemical behavior of this compound is largely dictated by the presence of the bromomethyl group. This functional group is highly susceptible to nucleophilic substitution reactions, allowing for the facile introduction of a wide array of other functional groups onto the thiazole core.[1] This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other biologically active compounds.[2][3][4][5]
Thiazole derivatives, in general, are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5][6] The ability to modify the 5-position of the thiazole ring via the bromomethyl intermediate provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.
Experimental Workflow: Synthesis of this compound
A common synthetic route to this compound involves the radical bromination of 5-methylthiazole. The following diagram illustrates a typical experimental workflow for this transformation.
Spectroscopic Characterization
Logical Relationship of Spectroscopic Analysis
The following diagram illustrates the logical flow of how different spectroscopic techniques are employed to confirm the structure of a synthesized molecule like this compound.
Note on Spectral Data: Researchers should acquire and interpret their own spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the identity and purity of synthesized this compound. The expected ¹H NMR spectrum would feature signals corresponding to the protons on the thiazole ring and a characteristic singlet for the bromomethyl protons. The ¹³C NMR would show resonances for the three carbons of the thiazole ring and the methylene carbon of the bromomethyl group. The IR spectrum would display characteristic bands for C-H, C=N, and C-S stretching vibrations of the thiazole ring, as well as the C-Br stretch.
Applications in Drug Discovery and Development
The thiazole moiety is a prominent scaffold in a wide range of clinically approved drugs and biologically active compounds.[2][3][4][5][6] Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. This compound serves as a key starting material for the synthesis of novel thiazole-containing compounds with potential therapeutic applications. The ability to introduce diverse substituents at the 5-position allows for the exploration of chemical space around the thiazole core, which is a critical aspect of lead optimization in drug discovery.
The inherent reactivity of the bromomethyl group enables the covalent attachment of this thiazole derivative to various biological targets, making it a useful tool for chemical biology studies, such as target identification and validation.
Conclusion
This compound is a valuable and versatile building block in organic and medicinal chemistry. Its well-defined physical and chemical properties, particularly the reactivity of the bromomethyl group, make it an important intermediate for the synthesis of a diverse range of thiazole derivatives with potential biological activities. This guide provides a foundational understanding of its core characteristics to support further research and development in academia and the pharmaceutical industry.
References
- 1. CAS 167998-61-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
An In-depth Technical Guide to the Key Reactions of 5-(Bromomethyl)thiazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Bromomethyl)thiazole is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its reactivity is dominated by the labile bromomethyl group at the 5-position, which readily participates in a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the core reactions of this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).
Introduction
The thiazole motif is a privileged scaffold found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of a reactive bromomethyl handle at the 5-position of the thiazole ring provides a key functional group for facile elaboration and the construction of diverse molecular libraries. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including the antiretroviral drug Ritonavir. This guide will delve into the primary transformations of this valuable synthon, focusing on nucleophilic substitution reactions, and will also touch upon other important synthetic applications.
Core Reactivity: Nucleophilic Substitution Reactions
The primary mode of reactivity for this compound is the S(_N)2 displacement of the bromide ion by a wide range of nucleophiles. The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack.
Reactions with N-Nucleophiles (Amines)
The reaction of this compound with primary and secondary amines provides a straightforward route to 5-((alkylamino)methyl)thiazole derivatives, which are common substructures in biologically active molecules. These reactions are typically carried out in a polar solvent in the presence of a base to neutralize the hydrobromic acid byproduct.
Table 1: Synthesis of 5-((Alkylamino)methyl)thiazole Derivatives
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | - | Ethanol | Reflux | 4 | 54 | [1] |
| Heterocyclic Amines | - | Ethanol | Reflux | 10 | 78 | [2] |
| 2-Aminothiazole | - | Ethanol | Reflux | - | - | [2] |
Experimental Protocol: General Procedure for the Reaction of this compound with Heterocyclic Amines [2]
A mixture of equimolar quantities of the this compound derivative (e.g., 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, 5 mmol) and the desired heterocyclic amine (5 mmol) in ethanol (30 mL) is refluxed for 10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The solid is then washed with methanol and recrystallized from a suitable solvent to yield the purified product.
Caption: Workflow for N-Alkylation of this compound.
Reactions with S-Nucleophiles (Thiols)
Thiolates are excellent nucleophiles for the displacement of the bromide from this compound, leading to the formation of the corresponding thioethers (sulfides). These reactions typically proceed under mild conditions with high yields.
Table 2: Synthesis of Thioether Derivatives from this compound
| Thiol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Benzothiazole-2-thiol | - | DMF | Room Temp. | 48 | 99 | |
| Thiophenol | Potassium Carbonate | DMF | Room Temp. | - | High |
Experimental Protocol: Synthesis of 2-((1,3-Thiaselenol-2-ylmethyl)sulfanyl)-1,3-benzothiazole
A solution of 1,3-benzothiazole-2-thiol (2 mmol) in DMF (3 mL) is added to a solution of the this compound derivative (2 mmol) in DMF (3 mL). The mixture is stirred at room temperature for 48 hours. After completion, the reaction mixture is diluted with cold water (40 mL) and extracted with ethyl acetate (5 x 5 mL). The combined organic phases are washed with water (5 x 5 mL) and dried over CaCl(_2). The solvent is removed under vacuum to yield the product.
Caption: Workflow for S-Alkylation of this compound.
Reactions with O-Nucleophiles (Alcohols and Phenols)
The formation of ethers via the reaction of this compound with alkoxides or phenoxides is another key transformation. These reactions often require a base to deprotonate the alcohol or phenol, generating the more nucleophilic alkoxide or phenoxide.
Table 3: Synthesis of Ether Derivatives from this compound
| Alcohol/Phenol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxybenzaldehyde | KOH | DMSO | 80 | 1 | High | [3] |
| Substituted Phenols | Phase Transfer Catalyst | Chloroform | - | - | Moderate | [1] |
Experimental Protocol: One-Pot O-Alkylation/Wittig Olefination of 4-Hydroxybenzaldehyde [3]
Potassium hydroxide (15 mmol) is ground to a fine powder and added to DMSO (10 mL). After stirring for 10 minutes, 4-hydroxybenzaldehyde (10 mmol) is added, and the mixture is stirred at room temperature. 4-Bromobenzyl bromide (a surrogate for this compound in this general protocol, 12.0 mmol) is then added, and after 10 minutes, (carbomethoxymethylene)triphenylphosphorane (14.9 mmol) is added. The reaction is heated at 80 °C for 1 hour and then stirred at room temperature for another 5 hours. The mixture is poured into cold water and extracted with chloroform. The organic phase is dried and concentrated to give the product.
Application in the Synthesis of Ritonavir
This compound derivatives are critical intermediates in the synthesis of the HIV protease inhibitor, Ritonavir. The synthesis involves the coupling of a complex valine derivative with a thiazole-containing fragment. While the exact industrial synthesis protocols are proprietary, the literature describes the preparation of key intermediates. For example, 2-isopropyl-4-(((N-methyl)amino)methyl)thiazole is a known intermediate in Ritonavir synthesis.
Caption: Simplified Retrosynthetic Analysis of Ritonavir.
Other Key Reactions
Beyond nucleophilic substitution, the bromomethyl group can be transformed to participate in other carbon-carbon bond-forming reactions.
Wittig Reaction
This compound can be converted into the corresponding phosphonium salt by reaction with triphenylphosphine. Subsequent deprotonation with a strong base generates a phosphonium ylide, which can then undergo a Wittig reaction with aldehydes or ketones to form alkenes.
Experimental Protocol: General Procedure for Wittig Reaction
To a suspension of the triphenylphosphonium bromide salt of this compound (1.5 equiv) in THF is added n-BuLi (1.4 equiv) at a low temperature. After stirring, the aldehyde or ketone (1.0 equiv) is added, and the reaction is stirred until completion. The reaction is then quenched and worked up to isolate the alkene product.
Suzuki Coupling
While the bromomethyl group itself does not directly participate in Suzuki coupling, the bromine atom on the thiazole ring (if present) can undergo this palladium-catalyzed cross-coupling reaction with boronic acids to form C-C bonds. Alternatively, this compound can be converted to a boronic ester for subsequent coupling reactions.
Experimental Protocol: General Procedure for Suzuki Coupling [4]
A reaction vessel is charged with the bromo-thiazole derivative (1.0 eq), the arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh(_3))(_4) (2.5 mol%), and a base like K(_3)PO(_4) (2.0 eq). A solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H(_2)O 4:1), is added. The mixture is heated (e.g., 90 °C) for several hours until the reaction is complete, as monitored by TLC or LC-MS. Standard aqueous workup and purification by column chromatography afford the coupled product.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is primarily centered on the facile displacement of the bromide by a diverse array of nucleophiles, providing efficient access to a wide range of functionalized thiazole derivatives. Furthermore, its utility extends to more complex transformations such as the Wittig reaction and as a key component in the synthesis of important pharmaceuticals like Ritonavir. The experimental protocols and data presented in this guide are intended to serve as a practical resource for chemists in research and development, enabling the effective utilization of this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Ritonavir synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Commercial Landscape of 5-(Bromomethyl)thiazole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the commercial availability, synthesis, and key technical data for 5-(Bromomethyl)thiazole, a crucial building block for researchers, scientists, and drug development professionals. This document outlines commercially available suppliers, detailed synthesis protocols, and essential analytical data to facilitate its use in research and development.
Commercial Availability and Suppliers
This compound, identified by CAS number 167998-61-0 , is a reactive intermediate widely used in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. While the parent compound is available, a variety of its derivatives are also commercially offered, providing researchers with a range of starting materials for diverse applications.
Below is a summary of suppliers for this compound and its common derivatives. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Compound Name | CAS Number | Supplier(s) | Purity (Typical) | Notes |
| This compound | 167998-61-0 | BOC Sciences[], BLD Pharm[2], CymitQuimica[3], Molbase[4], Chemsrc[5] | 95% - 98%[][4] | Often requires cold-chain transportation[2]. |
| 2-Bromo-5-(bromomethyl)thiazole | 131748-91-9 | Sigma-Aldrich, BLD Pharm | ≥95% | A di-brominated derivative. |
| 4-Bromo-5-(bromomethyl)thiazole | Not specified | Dana Bioscience | Not specified | A positional isomer of the di-brominated derivative. |
| Ethyl this compound-2-carboxylate | 960235-24-9 | Sigma-Aldrich | ≥97% | An ester derivative. |
| 5-(Bromomethyl)-4-methylthiazole hydrobromide | 1256562-26-1 | ChemBridge | ≥95% | A methylated and salified derivative. |
Synthesis of this compound and Derivatives
The synthesis of the thiazole ring is a well-established process in organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[6][7] This reaction typically involves the condensation of an α-haloketone with a thioamide.[6][7] For this compound and its derivatives, modifications of this and other synthetic routes are employed.
General Experimental Protocol: Hantzsch Thiazole Synthesis
The following is a generalized protocol for the synthesis of a thiazole derivative, which can be adapted for the synthesis of this compound.
Materials and Reagents:
-
α-haloketone (e.g., a brominated ketone)
-
Thioamide (e.g., thioformamide)
-
Solvent (e.g., ethanol, THF)
-
Base (optional, e.g., sodium carbonate)
Procedure:
-
Dissolve the thioamide in a suitable solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the α-haloketone to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If the product precipitates as a salt, neutralize the mixture with a weak base (e.g., saturated aqueous sodium bicarbonate solution) to obtain the neutral thiazole.
-
The crude product can be collected by vacuum filtration if it precipitates. If it remains in solution, the solvent is removed under reduced pressure, and the residue is extracted with an organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated.
-
The crude product is then purified by recrystallization or column chromatography.
A visual representation of a typical Hantzsch thiazole synthesis workflow is provided below.
Caption: Generalized workflow for Hantzsch thiazole synthesis.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₄H₄BrNS |
| Molecular Weight | 178.05 g/mol |
| Appearance | Colorless to pale yellow liquid or solid[3] |
| IUPAC Name | 5-(bromomethyl)-1,3-thiazole[] |
| 1H NMR (Predicted) | Signals corresponding to the thiazole ring protons and the bromomethyl (-CH₂Br) group. The methylene protons would likely appear as a singlet. |
| 13C NMR (Predicted) | Resonances for the two distinct carbons of the thiazole ring and the carbon of the bromomethyl group. |
| Mass Spectrum (MS) | The molecular ion peak (M+) and characteristic isotopic pattern for a bromine-containing compound would be expected. |
| Infrared (IR) Spectrum | Characteristic peaks for C-H, C=N, and C-S stretching of the thiazole ring, and a C-Br stretching vibration. |
Applications in Drug Discovery and Medicinal Chemistry
Thiazole derivatives are a cornerstone in medicinal chemistry, appearing in a wide range of biologically active compounds with demonstrated therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties.[8] The bromomethyl group in this compound is a versatile functional handle, allowing for its incorporation into larger molecules through nucleophilic substitution reactions.
A significant area of application for thiazole derivatives is in the development of protein kinase inhibitors.[9][10][11] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9][10][11] Thiazole-containing compounds have been successfully developed as inhibitors of various kinases, interfering with aberrant signaling and inducing therapeutic effects.
The diagram below illustrates a simplified, representative signaling pathway that can be targeted by thiazole-based kinase inhibitors.
Caption: Inhibition of a kinase signaling pathway by a thiazole derivative.
This guide serves as a foundational resource for researchers working with this compound. For specific experimental details and safety information, it is essential to consult the documentation provided by suppliers and relevant peer-reviewed literature.
References
- 2. 167998-61-0|this compound|BLD Pharm [bldpharm.com]
- 3. CAS 167998-61-0: this compound | CymitQuimica [cymitquimica.com]
- 4. molbase.com [molbase.com]
- 5. 5-Bromomethylthiazole | CAS#:167998-61-0 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry of Brominated Thiazoles: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the thiazole nucleus represents a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Brominated thiazoles, in particular, serve as versatile and highly valuable intermediates in the synthesis of complex molecular architectures, enabling the facile introduction of diverse functionalities through a variety of cross-coupling and functionalization reactions. This guide provides an in-depth overview of the synthesis, reactivity, and applications of brominated thiazoles, complete with detailed experimental protocols and quantitative data to facilitate their use in the laboratory.
Introduction to the Chemistry of Thiazoles
Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom at positions 1 and 3, respectively.[3] This arrangement imparts a unique electronic structure, rendering the thiazole ring aromatic and influencing its reactivity.[3] The positions on the thiazole ring are numbered starting from the sulfur atom, with the C2, C4, and C5 positions being the sites of substitution.
The chemistry of thiazoles is rich and varied, with the ring system being relatively stable and amenable to a wide range of chemical transformations. The presence of the heteroatoms influences the electron density around the ring, making certain positions more susceptible to either electrophilic or nucleophilic attack. Bromination of the thiazole ring is a key transformation that opens up a vast chemical space for the synthesis of novel derivatives.
Synthesis of Brominated Thiazoles
The regioselective synthesis of brominated thiazoles is crucial for their use as building blocks in organic synthesis. A variety of methods have been developed for the preparation of mono-, di-, and tri-brominated thiazoles.[4][5][6]
Synthesis of Monobrominated Thiazoles
2-Bromothiazole: A common method for the synthesis of 2-bromothiazole involves the diazotization of 2-aminothiazole followed by a Sandmeyer-type reaction.[3]
4-Bromothiazole and 5-Bromothiazole: These isomers are often prepared through more complex synthetic routes, sometimes involving the construction of the thiazole ring from appropriately substituted precursors or through selective debromination of polybrominated thiazoles.[2]
Synthesis of Dibrominated Thiazoles
2,4-Dibromothiazole and 2,5-Dibromothiazole: These can be synthesized through the bromination of thiazole or its derivatives under specific conditions.[7] The regioselectivity can often be controlled by the choice of brominating agent and reaction conditions.
Synthesis of Tribrominated Thiazoles
2,4,5-Tribromothiazole: Exhaustive bromination of thiazole or certain derivatives can lead to the formation of the tribrominated species.[4][5][6]
Key Reactions of Brominated Thiazoles
The bromine substituents on the thiazole ring serve as excellent leaving groups in a variety of transition metal-catalyzed cross-coupling reactions, as well as in metal-halogen exchange reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Brominated thiazoles are excellent substrates for a range of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C and C-N bonds.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of a bromothiazole with a boronic acid or ester to form a new C-C bond.[8][9][10]
-
Stille Coupling: In this reaction, a bromothiazole is coupled with an organostannane reagent.[11][12][13]
-
Sonogashira Coupling: This reaction enables the formation of a C-C bond between a bromothiazole and a terminal alkyne.[1][14][15]
-
Buchwald-Hartwig Amination: This reaction is used to form a C-N bond by coupling a bromothiazole with an amine.
Lithiation and Other Metal-Halogen Exchange Reactions
The bromine atoms on the thiazole ring can be readily exchanged with lithium by treatment with organolithium reagents such as n-butyllithium or t-butyllithium.[16][17][18] The resulting lithiated thiazoles are potent nucleophiles that can react with a wide range of electrophiles to introduce new functional groups.
Experimental Protocols
Synthesis of 2-Bromothiazole[3]
Materials:
-
2-Amino-1,3-thiazole (25.01 g, 0.2498 mol)
-
Phosphoric acid (H₃PO₄, 85%, 94 mL)
-
Concentrated nitric acid (HNO₃, 50 mL)
-
Sodium nitrite (NaNO₂, 20.00 g, 0.2899 mol)
-
Water (H₂O)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 41.02 g, 0.1643 mol)
-
Sodium bromide (NaBr, 73.39 g, 0.7133 mol)
-
Potassium hydroxide (KOH)
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Partially dissolve 2-amino-1,3-thiazole in H₃PO₄ (85%) with stirring and cool the solution to 5°C.
-
Slowly add concentrated HNO₃ over 10 minutes, ensuring the internal temperature does not exceed 8°C.
-
Cool the resulting solution to 2°C and slowly add a solution of NaNO₂ in H₂O over 30 minutes, maintaining the temperature below 8°C.
-
Stir the resulting "diazo solution" for 1 hour at 0-5°C.
-
In a separate flask, prepare a solution of CuSO₄·5H₂O and NaBr in H₂O and cool it to 6°C.
-
Slowly add the "diazo solution" to the copper-bromide solution over 90 minutes, keeping the internal temperature below 8°C.
-
Stir the resulting green, foaming solution at 0-7°C for at least 6 hours, then allow it to warm to room temperature overnight.
-
Adjust the pH of the solution to approximately 7 with solid KOH, then to pH 9 with solid Na₂CO₃.
-
Perform steam distillation on the resulting solution until the distillate is no longer turbid (approximately 500 mL collected).
-
Separate the pale yellow organic layer from the first 200 mL fraction, dry it with MgSO₄, and filter to obtain pure 2-bromothiazole.
-
Extract the remaining distillate with Et₂O (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry with MgSO₄, and concentrate to yield additional 2-bromothiazole.
Yield: 35.33 g (86%)
Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-tert-butylthiazole[8]
Materials:
-
2-Amino-5-bromo-4-tert-butylthiazole
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add 2-amino-5-bromo-4-tert-butylthiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following tables summarize key quantitative data for various brominated thiazoles and representative cross-coupling reactions.
Table 1: Physical and Spectroscopic Data of Brominated Thiazoles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-Bromothiazole | C₃H₂BrNS | 164.02 | - | 7.61 (d, J=3.6 Hz, 1H), 7.31 (d, J=3.6 Hz, 1H)[3] | 143.1, 136.1, 123.0[3] |
| 5-Bromothiazole | C₃H₂BrNS | 164.02 | - | 8.78 (s, 1H), 7.83 (s, 1H)[2] | - |
| 2,5-Dibromothiazole | C₃HBr₂NS | 242.92 | 46-47 | 7.52 (s, 1H)[6] | - |
Table 2: Representative Yields for Cross-Coupling Reactions of Brominated Thiazoles
| Bromothiazole Substrate | Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Bromo-5-iodothiazole | Arylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | Not specified | [19] |
| 2-Bromo-5-(4-methoxyphenyl)thiazole | 3-Chloroaniline | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Not specified | Not specified | [19] |
| 2,5-Dibromothiazole | Distannylated comonomer | Stille Polymerization | Pd(PPh₃)₄ | - | Toluene | - | [20][21] |
| 5-Bromo-2-chlorobenzothiazole | Terminal alkyne | Sonogashira | PdCl₂(PPh₃)₂ / CuI | Amine | THF or DMF | - | [1] |
Visualizing Synthetic Pathways
The synthesis of complex molecules often involves a series of sequential reactions. Visualizing these workflows can aid in understanding the overall synthetic strategy. Below is a Graphviz diagram illustrating a generalized workflow for the functionalization of a dibromothiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lookchem.com [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Stille Coupling [organic-chemistry.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. growingscience.com [growingscience.com]
- 17. researchgate.net [researchgate.net]
- 18. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Bioactive Molecules Using 5-(Bromomethyl)thiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 5-(bromomethyl)thiazole as a key building block. The versatile reactivity of the bromomethyl group allows for the introduction of diverse functionalities, leading to the creation of novel compounds with potential therapeutic applications in areas such as oncology and infectious diseases.
Introduction to this compound in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive core for designing enzyme inhibitors and receptor modulators. This compound is a particularly useful synthon as the bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and phenols. This allows for the straightforward elaboration of the thiazole core to generate libraries of compounds for biological screening.
Key Synthetic Applications and Bioactive Molecules
The primary application of this compound in the synthesis of bioactive molecules is its reaction with various nucleophiles to introduce side chains that can interact with biological targets. This approach has been successfully employed to develop potent inhibitors of enzymes such as PI3K/mTOR and to create novel antimicrobial and anticancer agents.[2][3]
General Reaction Scheme
The fundamental reaction involves the nucleophilic substitution of the bromide ion by a nucleophile (Nu-H), as depicted in the following scheme:
Caption: General workflow for the synthesis of bioactive molecules from this compound.
Application Note 1: Synthesis of Novel PI3K/mTOR Dual Inhibitors
Background: The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Dual inhibitors of PI3K and mTOR have shown significant promise as anticancer agents. The synthesis of thiazole-based compounds as PI3K/mTOR dual inhibitors has been reported, demonstrating the utility of the thiazole scaffold in targeting these kinases.[3]
Synthetic Strategy: A key step in the synthesis of these inhibitors involves the reaction of a substituted aminophenol with this compound to introduce a key pharmacophoric element.
Experimental Protocol: Synthesis of a Thiazole-Based PI3Kα/mTOR Inhibitor Lead Compound (Example)
This protocol is a representative example based on established synthetic routes for similar bioactive thiazole derivatives.[3]
Materials:
-
This compound
-
2-Amino-4-ethoxyphenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-4-ethoxyphenol (1.0 eq) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Stir the reaction at 60 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired product.
Quantitative Data
| Compound | Starting Material | Reagent | Yield (%) | Purity (%) | PI3Kα IC₅₀ (µM) | mTOR IC₅₀ (µM) | Reference |
| 3b | Thiazole derivative | 2-Ethoxyphenol | 75 | >95 | 0.086 | 0.221 | [3] |
| 3e | Thiazole derivative | 3-Chloro-4-nitrophenyl | 68 | >95 | 0.152 | 0.435 | [3] |
Note: The data presented is for analogous compounds from the cited literature and serves as a representative example of expected outcomes.
Application Note 2: Synthesis of Novel Antimicrobial Agents
Background: The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[1][4] The synthesis of di-, tri-, and tetrathiazole moieties has been shown to enhance therapeutic activities.[1]
Synthetic Strategy: A common approach to synthesize thiazole-based antimicrobial agents is the reaction of this compound with a heterocyclic amine or a thiosemicarbazone derivative. This strategy allows for the construction of more complex molecules with multiple thiazole rings.
Experimental Protocol: Synthesis of a Dithiazole Antimicrobial Agent (Example)
This protocol is adapted from the synthesis of similar multit-hiazole compounds with demonstrated antimicrobial activity.[1]
Materials:
-
This compound
-
2-Aminothiazole
-
Triethylamine (TEA)
-
Anhydrous Dioxane
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in anhydrous dioxane (15 mL).
-
Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in anhydrous dioxane (5 mL) dropwise.
-
Reflux the reaction mixture for 8 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the precipitate (triethylammonium bromide).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the pure dithiazole compound.
Quantitative Data
| Compound | Target Organism | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
| 7 | Salmonella typhimurium | 22 | 0.49 | [1] |
| 13 | Salmonella typhimurium | 25 | 0.49 | [1] |
| 17a | Aspergillus niger | 28 | 1.95 | [1] |
| 17a | Geotricum candidum | 26 | 0.98 | [1] |
Note: The data is for analogous compounds from the cited literature and represents the potential antimicrobial efficacy.
Signaling Pathway and Workflow Diagrams
PI3K/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/mTOR pathway by thiazole-based inhibitors.
Experimental Workflow for Synthesis and Screening
Caption: A typical workflow for the synthesis and biological evaluation of bioactive molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
The Role of 5-(Bromomethyl)thiazole in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 5-(bromomethyl)thiazole and its derivatives as key building blocks in the synthesis of targeted kinase inhibitors. The thiazole motif is a privileged scaffold in medicinal chemistry, frequently appearing in clinically approved drugs due to its ability to form crucial interactions within the ATP-binding sites of various kinases. The reactive bromomethyl group at the 5-position offers a versatile handle for synthetic chemists to introduce the thiazole core into a wide range of molecular architectures, leading to the development of potent and selective inhibitors of kinases implicated in diseases such as cancer and inflammatory disorders.
This guide will focus on the synthesis of inhibitors for two significant kinase targets: Cyclin-Dependent Kinase 9 (CDK9) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). Detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of relevant signaling pathways and synthetic workflows are provided to aid researchers in this field.
Kinase Inhibitor Synthesis: Experimental Protocols
The following protocols are based on established synthetic routes for generating kinase inhibitors utilizing bromomethylthiazole derivatives.
Protocol 1: Synthesis of a Precursor for Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine CDK9 Inhibitors
This protocol outlines the synthesis of a key intermediate, tert-butyl 5-acetyl-4-(bromomethyl)thiazole-2-yl(methyl)carbamate, which is a crucial component in the development of a series of potent CDK9 inhibitors.
Experimental Procedure:
-
Synthesis of Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate: To a solution of 1-methylthiourea in pyridine, add ethyl 2-chloro-3-oxobutanoate. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). The product is then isolated and purified using standard techniques.
-
Boc Protection: The 2-methylamino group of the resulting thiazole is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine) in a solvent like dichloromethane (DCM) to yield the Boc-protected intermediate.
-
Synthesis of tert-butyl 5-acetyl-4-(bromomethyl)thiazole-2-yl(methyl)carbamate: The Boc-protected ethyl ester is then converted to the corresponding ketone. Subsequently, bromination of the methyl group at the 4-position is achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in a solvent like carbon tetrachloride (CCl₄) under reflux to yield the target bromomethylthiazole derivative.
dot
Caption: Synthetic workflow for a key bromomethylthiazole intermediate.
Protocol 2: General Synthesis of Thiazole-Based p38 MAPK Inhibitors
This generalized protocol describes a common strategy for synthesizing thiazole-containing p38 MAPK inhibitors, where the thiazole ring is constructed via a Hantzsch thiazole synthesis. While not directly starting from this compound, this illustrates the creation of the core scaffold.
Experimental Procedure:
-
Thioamide Formation: A substituted aniline is reacted with an acyl isothiocyanate to form the corresponding thioamide derivative.
-
Hantzsch Thiazole Synthesis: The thioamide is then reacted with an α-haloketone (e.g., 2-bromo-1-phenylethanone) in a suitable solvent like ethanol under reflux. This cyclocondensation reaction forms the substituted aminothiazole core.
-
Further Functionalization: The resulting aminothiazole can be further modified at various positions to optimize its inhibitory activity against p38 MAPK.
dot
Caption: General workflow for thiazole-based p38 MAPK inhibitor synthesis.
Quantitative Data Presentation
The following tables summarize the inhibitory activities of representative thiazole-based kinase inhibitors.
Table 1: Inhibitory Activity of Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Derivatives against Various Cyclin-Dependent Kinases.
| Compound | R' | R | CDK9/cycT1 Kᵢ (nM) | CDK1/cycB Kᵢ (nM) | CDK2/cycA Kᵢ (nM) | CDK7/cycH Kᵢ (nM) | HCT-116 GI₅₀ (nM) |
| 12a | CN | m-NO₂ | 1 | 2 | 6 | 120 | 40 |
| 12u | CN | m-1,4-diazepan-1-yl | 7 | 94 | 568 | 46 | 420 |
Data extracted from a study on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines as CDK9 inhibitors.
Table 2: Inhibitory Activity of Aminothiazole-Based p38 MAPK Inhibitors.
| Compound | Structure | p38α IC₅₀ (µM) |
| Inhibitor A | Phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffold | 0.1 - 2 |
Data from a study on the de novo design of aminothiazole-based p38 MAPK inhibitors.[1]
Signaling Pathway Diagrams
Understanding the cellular signaling pathways targeted by these inhibitors is crucial for drug development.
CDK9 Signaling Pathway
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a critical role in regulating transcription by phosphorylating the C-terminal domain of RNA Polymerase II, leading to the release of paused polymerase and productive transcript elongation.
Caption: Overview of the p38 MAPK signaling cascade and its inhibition.
Conclusion
This compound and related derivatives are valuable and versatile reagents in the synthesis of kinase inhibitors. Their utility in constructing complex molecular scaffolds that can potently and selectively inhibit key kinases like CDK9 and p38 MAPK highlights their importance in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of novel thiazole-based kinase inhibitors for the potential treatment of a range of human diseases.
References
Application of 5-(Bromomethyl)thiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)thiazole is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The thiazole ring is a prominent feature in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in various biological interactions. The presence of a reactive bromomethyl group at the 5-position provides a convenient handle for chemists to introduce a variety of functional groups and build molecular complexity, making it an invaluable intermediate in the discovery and development of novel therapeutic agents.
This document provides detailed application notes on the utility of this compound in medicinal chemistry, focusing on its role in the synthesis of anticancer, antimicrobial, and kinase inhibitor agents. It also includes detailed experimental protocols for key synthetic transformations and summarizes relevant biological activity data.
Synthetic Applications
The primary utility of this compound in medicinal chemistry lies in its reactivity as an electrophile. The bromomethyl group is susceptible to nucleophilic substitution, allowing for the facile introduction of various side chains and the construction of more complex molecular architectures.
Nucleophilic Substitution Reactions
This compound readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, thiols, phenols, and carbanions. This reactivity is fundamental to its application as a building block for creating libraries of compounds for biological screening.
Application in Anticancer Drug Discovery
The thiazole moiety is a well-established pharmacophore in oncology, present in several clinically used anticancer drugs such as Dasatinib.[1][2] this compound serves as a crucial starting material for the synthesis of novel thiazole derivatives with potent antiproliferative activities. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell growth and survival.
Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Thiazole-containing compounds have been extensively explored as kinase inhibitors.[4] The this compound scaffold can be elaborated to introduce functionalities that bind to the ATP-binding site of various kinases, leading to their inhibition.
Application in Antimicrobial Drug Discovery
With the rise of antimicrobial resistance, there is an urgent need for the development of new anti-infective agents. Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[5][6] this compound can be utilized to synthesize novel antimicrobial compounds by introducing moieties that interfere with essential microbial processes.
Data Presentation
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| Dasatinib Analogue 2c | K562 | 0.000039 | [2] |
| Dasatinib Analogue 2a | HL60 | 0.00025 | [2] |
| Pyrazolyl-thiazole 16a | MCF-7 | 0.73 | [7] |
| Pyrazolyl-thiazole 18f | A549 | 1.64 | [7] |
| Thiazole Derivative 7 | Salmonella typhimurium | 0.49 µg/mL | [5] |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Thiazole Derivative 7 | Salmonella typhimurium | 0.49 | [5] |
| Thiazolylamine Derivative 38 | Gram-positive bacteria | 31.25 | [8] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative 43a | S. aureus | 16.1 (µM) | [6] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative 43a | E. coli | 16.1 (µM) | [6] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution of this compound with an Amine
This protocol describes a general method for the synthesis of 5-(aminomethyl)thiazole derivatives, which are common intermediates in the synthesis of various therapeutic agents, including kinase inhibitors.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Acetonitrile (anhydrous)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile, add the desired amine (1.1 equivalents) and potassium carbonate (2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired 5-(aminomethyl)thiazole derivative.
Protocol 2: Synthesis of a Thiazole-based Kinase Inhibitor Precursor
This protocol outlines the synthesis of a key intermediate that can be further elaborated to generate a variety of kinase inhibitors, based on the core structure of Dasatinib.
Materials:
-
This compound
-
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 equivalent)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Dimethylformamide (DMF) (anhydrous)
-
Magnetic stirrer
-
Round-bottom flask
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired product.
Mandatory Visualization
References
- 1. asianpubs.org [asianpubs.org]
- 2. daneshyari.com [daneshyari.com]
- 3. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jchemrev.com [jchemrev.com]
- 7. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Nucleophilic Substitution with 5-(Bromomethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)thiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. The thiazole moiety is a key structural component in numerous biologically active compounds and approved pharmaceuticals. The presence of a reactive bromomethyl group at the 5-position allows for facile nucleophilic substitution reactions, providing a convenient entry point for the synthesis of a diverse range of 5-substituted thiazole derivatives. This protocol outlines the general procedure for nucleophilic substitution reactions with this compound and provides examples with various nucleophiles.
General Reaction Scheme
The fundamental reaction involves the displacement of the bromide leaving group by a nucleophile, leading to the formation of a new carbon-nucleophile bond at the methylene bridge.
Data Presentation: Reaction Yields with Various Nucleophiles
The following table summarizes typical yields obtained for the nucleophilic substitution of bromomethyl-substituted heterocycles with different classes of nucleophiles. These values, derived from analogous systems, serve as a general guide for expected outcomes with this compound.
| Nucleophile Class | Example Nucleophile | Product | Typical Yield (%) | Reference System |
| N-Nucleophile | Piperidine | 5-(Piperidin-1-ylmethyl)thiazole | 54 | Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate[1] |
| O-Nucleophile | Sodium Acetate | (Thiazol-5-ylmethyl) acetate | 57 | Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate[1] |
| S-Nucleophile | 1,3-Benzothiazole-2-thiol | 2-((Thiazol-5-ylmethyl)thio)benzo[d]thiazole | 99 | 2-Bromomethyl-1,3-thiaselenole |
| C-Nucleophile | Potassium Cyanide | 2-(Thiazol-5-yl)acetonitrile | 85 | 5-(Chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazole |
Experimental Protocols
Materials and Equipment
-
This compound
-
Selected nucleophile (e.g., amine, thiol, phenol, cyanide salt)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF), Ethanol)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Triethylamine (TEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Column chromatography setup for purification
General Protocol for Nucleophilic Substitution
The following is a generalized procedure. Specific conditions such as temperature, reaction time, and choice of base and solvent may need to be optimized for a particular nucleophile.
1. Reaction with N-Nucleophiles (e.g., Amines)
This protocol is based on the reaction of a bromomethyl-substituted furan with piperidine, which yielded the corresponding tertiary amine.[1]
-
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add the amine nucleophile (1.0-1.2 eq).
-
If the amine is used as its hydrochloride salt, add a base such as triethylamine or potassium carbonate (1.5-2.0 eq) to liberate the free amine.
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 70-80 °C) for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
2. Reaction with O-Nucleophiles (e.g., Phenols or Carboxylic Acids)
For phenols, a base is required to generate the more nucleophilic phenoxide. For carboxylic acids, the corresponding carboxylate salt is typically used. The reaction of a bromomethyl-substituted furan with sodium acetate is a good reference for this type of transformation.[1]
-
Procedure:
-
If using a phenol, dissolve it in an anhydrous solvent like DMF or THF and add a base such as sodium hydride (1.1 eq) at 0 °C. Stir for 30 minutes to generate the phenoxide. If using a carboxylate salt (e.g., sodium acetate), proceed to the next step.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Gentle heating (e.g., 50-60 °C) may be required.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench with water (if NaH was used) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the desired ether or ester by column chromatography.
-
3. Reaction with S-Nucleophiles (e.g., Thiols)
Thiols are excellent nucleophiles and readily react with this compound, often in the presence of a mild base to form the thiolate anion. The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, which proceeds in near-quantitative yield, is a strong indicator for the efficiency of this reaction.
-
Procedure:
-
Dissolve the thiol (1.0 eq) in a solvent such as DMF or ethanol.
-
Add a base like potassium carbonate or sodium hydroxide (1.1 eq) and stir for 15-30 minutes to form the thiolate.
-
Add this compound (1.0 eq) to the mixture.
-
Stir at room temperature for 1-6 hours. The reaction is often rapid.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting thioether by column chromatography or recrystallization.
-
4. Reaction with C-Nucleophiles (e.g., Cyanide)
The synthesis of the corresponding acetonitrile derivative can be achieved using a cyanide salt. A relevant procedure is the reaction of a 5-(chloromethyl)-1,2,4-oxadiazole with potassium cyanide.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add potassium cyanide (1.2-1.5 eq). Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions.
-
Heat the reaction mixture to 60-80 °C and stir for 2-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous phase multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude nitrile by column chromatography.
-
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic substitution of this compound.
References
Application Notes and Protocols for 5-(Bromomethyl)thiazole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of high-quality lead compounds. This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind weakly to a biological target. These initial hits are then optimized into more potent leads through various medicinal chemistry strategies. The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1] Its utility as a building block makes it an attractive candidate for fragment libraries.
5-(Bromomethyl)thiazole is a reactive fragment due to the presence of the bromomethyl group, which can act as a handle for covalent modification of the target protein, typically on nucleophilic residues like cysteine.[2][3][4] This potential for covalent interaction can offer advantages in terms of potency and duration of action. However, the reactivity of such fragments must be carefully characterized to avoid non-specific binding and promiscuous inhibition.[1][5]
These application notes provide a comprehensive overview of the use of this compound in FBDD, from initial screening to hit validation and elaboration. Detailed protocols for key experiments are provided to guide researchers in their drug discovery efforts.
Application Notes
Designing a Fragment Library with this compound
This compound can be a key component of a fragment library, particularly one designed for covalent drug discovery. When incorporating this fragment, it is crucial to consider the overall properties of the library to ensure diversity and drug-likeness. A well-designed library containing thiazole derivatives can be screened against a multitude of targets.[5]
Key Considerations:
-
Reactivity Tuning: The reactivity of the bromomethyl group can be modulated by introducing substituents on the thiazole ring. Electron-withdrawing groups can enhance reactivity, while electron-donating groups can decrease it. A focused library around the this compound core with varied substituents can be synthesized to explore a range of reactivities.
-
Physicochemical Properties: Fragments should adhere to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, number of hydrogen bond acceptors ≤ 3) to ensure good solubility and ligand efficiency.
-
Control Compounds: The library should include non-reactive analogs, such as 5-methylthiazole, to distinguish between covalent and non-covalent binding modes during the screening campaign.
Screening Cascades for this compound
A tiered screening approach is recommended to efficiently identify and validate true hits while minimizing false positives.[5]
-
Primary Screening: High-throughput biophysical methods are employed to identify initial binders. Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a cost-effective primary screen to detect fragment binding by measuring changes in protein melting temperature (ΔTm).
-
Secondary Screening & Validation: Hits from the primary screen are then subjected to orthogonal validation methods to confirm binding and rule out artifacts. Nuclear Magnetic Resonance (NMR) spectroscopy (such as Saturation Transfer Difference or WaterLOGSY) and Surface Plasmon Resonance (SPR) are powerful techniques for this purpose. For a reactive fragment like this compound, mass spectrometry (MS) can be used to confirm covalent modification of the target protein.
-
Detailed Characterization: Validated hits are further characterized to determine their binding affinity, stoichiometry, and binding mode. Isothermal Titration Calorimetry (ITC) provides thermodynamic details of the interaction, while X-ray crystallography can reveal the precise binding mode and covalent attachment site on the protein.
Hit Triage and Prioritization
Given the reactive nature of this compound, a thorough triage process is essential to filter out non-specific or promiscuous binders.
Triage Criteria:
-
Confirmation of Covalent Binding: Mass spectrometry is crucial to confirm that the fragment has formed a covalent bond with the target protein.
-
Selectivity Profiling: Hits should be screened against a panel of off-target proteins, particularly those with reactive cysteines, to assess their selectivity.
-
Structure-Activity Relationship (SAR): Initial SAR can be established by comparing the activity of this compound with that of its non-reactive analogs and other substituted derivatives in the library.
-
Structural Information: The availability of a crystal structure showing the covalent adduct is highly valuable for guiding the subsequent optimization efforts.
Fragment Elaboration Strategies
Once a validated, selective hit is identified, the next step is to optimize its potency and drug-like properties. The thiazole scaffold provides multiple vectors for chemical modification.
-
Fragment Growing: This strategy involves adding chemical moieties to the fragment to make additional interactions with the target protein. The thiazole ring itself or the position of the original bromomethyl group can serve as anchor points for synthetic elaboration.
-
Fragment Linking: If another fragment is found to bind in a proximal pocket, the two fragments can be linked together to create a larger, more potent molecule.[6] The reactive handle of this compound can be utilized to introduce a linker.
-
Structure-Based Drug Design (SBDD): An X-ray crystal structure of the fragment-protein complex is invaluable for guiding the design of more potent analogs by revealing key interactions and available space for modification.
Experimental Protocols
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
Objective: To identify fragments that bind to the target protein by measuring changes in its thermal stability.
Materials:
-
Purified target protein (0.1-0.2 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound and other fragments (100 mM stock in DMSO)
-
96-well PCR plates
-
Real-time PCR instrument
Method:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. The final protein concentration is typically 2 µM and the final dye concentration is 5x.
-
Dispense 19.8 µL of the master mix into each well of a 96-well PCR plate.
-
Add 0.2 µL of each fragment stock solution to the appropriate wells to achieve a final fragment concentration of 1 mM. Include DMSO-only wells as a negative control.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Incubate the plate at room temperature for 30 minutes to allow for fragment binding and potential covalent reaction.
-
Place the plate in a real-time PCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Analyze the melt curves to determine the melting temperature (Tm) for each well. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of a fragment is considered a preliminary hit.
Protocol 2: Validation of Covalent Binding by Mass Spectrometry
Objective: To confirm the covalent modification of the target protein by this compound.
Materials:
-
Purified target protein (1-5 mg/mL)
-
This compound (10 mM stock in DMSO)
-
Incubation buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (optional, for control)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Method:
-
Incubate the target protein (final concentration 10-20 µM) with this compound (final concentration 100-200 µM) in the incubation buffer. As a control, incubate the protein with DMSO alone.
-
Allow the reaction to proceed for a defined period (e.g., 1, 4, or 24 hours) at a controlled temperature (e.g., room temperature or 37 °C).
-
Quench the reaction by adding an excess of a reducing agent like DTT or by acidifying the sample.
-
Desalt the protein sample using a C4 ZipTip or a similar method.
-
Analyze the intact protein by LC-MS to determine its molecular weight. A mass increase corresponding to the addition of the thiazole-methyl moiety (C4H4NS, molecular weight ~98 Da after loss of HBr) confirms covalent modification.
-
For peptide mapping, digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific amino acid residue that has been modified.
Protocol 3: Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)
Objective: To quantify the thermodynamic parameters of the interaction between a fragment and the target protein. Note: For a covalent binder, ITC will measure the combined effects of initial binding and the covalent reaction.
Materials:
-
Purified target protein (10-50 µM in the cell)
-
Fragment (e.g., a non-reactive analog of this compound) (100-500 µM in the syringe)
-
ITC buffer (e.g., 50 mM Phosphate pH 7.4, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Method:
-
Prepare the protein and fragment solutions in the same ITC buffer to minimize buffer mismatch effects.
-
Degas both solutions before loading them into the calorimeter.
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).
-
Perform the titration experiment, injecting small aliquots of the fragment solution into the protein solution.
-
Analyze the resulting thermogram to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Data Presentation
Table 1: Illustrative Physicochemical Properties of Thiazole-Based Fragments
| Fragment ID | Structure | MW (Da) | cLogP | H-bond Donors | H-bond Acceptors |
| F1 | This compound | 178.05 | 1.2 | 0 | 2 |
| F2 | 5-Methylthiazole | 99.15 | 1.0 | 0 | 2 |
| F3 | 2-Amino-5-(bromomethyl)thiazole | 193.06 | 0.8 | 1 | 2 |
| F4 | 5-(Bromomethyl)-2-methylthiazole | 192.08 | 1.5 | 0 | 2 |
Table 2: Illustrative Screening and Biophysical Data for Thiazole-Based Fragments
| Fragment ID | DSF ΔTm (°C) | SPR RU (Response Units) | ITC KD (µM) | MS Adduct Formation |
| F1 | + 4.5 | 150 | N/A (Covalent) | Yes |
| F2 | + 1.2 | 30 | > 1000 | No |
| F3 | + 5.1 | 180 | N/A (Covalent) | Yes |
| F4 | + 4.8 | 165 | N/A (Covalent) | Yes |
Note: The data presented in these tables are illustrative and based on typical results for fragments of this class. Actual results will vary depending on the target protein and experimental conditions.
Visualizations
References
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 5-bromo-2-(bromomethyl)thiazole | Sigma-Aldrich [sigmaaldrich.com]
- 5. Comparing Binding Modes of Analogous Fragments Using NMR in Fragment-Based Drug Design: Application to PRDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,5-Bis(bromomethyl)thiazole | C5H5Br2NS | CID 10849698 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Alkylation of Amines with 5-(Bromomethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of amines with 5-(bromomethyl)thiazole is a crucial synthetic transformation in medicinal chemistry and drug discovery. This reaction introduces the versatile thiazole moiety, a privileged scaffold found in numerous biologically active compounds and FDA-approved drugs, onto a variety of amine-containing molecules. The resulting 5-(aminomethyl)thiazole derivatives have demonstrated a wide range of pharmacological activities, including as kinase inhibitors, anti-inflammatory, and anticancer agents.
This document provides detailed experimental procedures for the successful N-alkylation of primary and secondary amines with this compound, discusses common challenges, and presents typical reaction outcomes.
Reaction Principle
The fundamental reaction is a nucleophilic aliphatic substitution (SN2) where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group. This leads to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond, yielding the corresponding 5-(substituted-aminomethyl)thiazole. A potential side reaction, particularly with primary amines, is over-alkylation, where the newly formed, often more nucleophilic, secondary amine reacts further with this compound to produce a tertiary amine. Careful control of reaction conditions is therefore essential.
Experimental Protocols
Two primary protocols are presented for the alkylation of amines with this compound. Protocol A utilizes a base to neutralize the hydrobromic acid byproduct, while Protocol B employs an excess of the amine reactant to serve as both the nucleophile and the base.
Protocol A: Base-Mediated Alkylation
This protocol is suitable for a wide range of primary and secondary amines and is designed to minimize the consumption of the amine reactant.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the amine (1.0 - 1.2 eq).
-
Solvent and Base Addition: Add anhydrous ACN or DMF to achieve a concentration of 0.1-0.5 M with respect to the this compound. Add the base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure N-substituted-5-(aminomethyl)thiazole.
Protocol B: Excess Amine as Base
This protocol is simpler as it avoids an additional base and can be effective in preventing over-alkylation by using the amine in excess.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (3.0 - 5.0 eq)
-
Anhydrous Ethanol or Acetonitrile (ACN)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or ACN).
-
Amine Addition: Add a significant excess of the amine (3.0 - 5.0 eq). The excess amine functions as both the nucleophile and the base to neutralize the HBr formed.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Work-up:
-
Upon completion, remove the solvent and excess amine under reduced pressure.
-
Partition the residue between ethyl acetate and a dilute aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product via silica gel column chromatography to obtain the desired product.
Data Presentation
The following table summarizes representative examples of the alkylation of various amines with bromomethyl- or chloromethyl-substituted heterocycles, providing an indication of typical reaction conditions and yields.
| Entry | Amine | Halomethyl Reagent | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 1 | 2-aminothiazole | 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | - | Ethanol | Reflux | - | 78 | [1] |
| 2 | 2-aminobenzothiazole | 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | - | Ethanol | Reflux | - | 83 | [1] |
| 3 | 5-aminotetrazole | 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | - | Ethanol | Reflux | - | 76 | [1] |
| 4 | 2-methylamino-4-methyl-thiazole | 2-chloromethylpyridine | - | Isopropanol | Reflux | 6 | - | |
| 5 | Aniline | Benzyl halide | NaHCO₃ (2.2) | Water | 80 | 1 | 93 | |
| 6 | Substituted 2-amino benzothiazoles | 1,4-bis(bromomethyl)benzene | Al₂O₃–OK (cat.) | Acetonitrile | 30 | - | - |
Note: Yields are for the isolated, purified product. Reaction times and temperatures may vary depending on the specific substrates.
Visualization of Experimental Workflow and Biological Context
To facilitate understanding, the general experimental workflow and a relevant biological signaling pathway are visualized below using Graphviz.
Experimental Workflow
Caption: General workflow for the alkylation of amines with this compound.
PI3K/AKT/mTOR Signaling Pathway
Many 2-aminothiazole derivatives have been identified as inhibitors of protein kinases, which are key components of cellular signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 5-(aminomethyl)thiazole derivatives.
References
Thiazole Derivatives in Antimicrobial Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This document provides detailed application notes on the antimicrobial properties of various thiazole derivatives, comprehensive protocols for their evaluation, and visualizations of their potential mechanisms of action.
Antimicrobial Activity of Thiazole Derivatives
Thiazole-based compounds have demonstrated significant efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains. The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Data Presentation: In Vitro Antimicrobial Activity
The following tables summarize the MIC values of representative thiazole derivatives against various microbial strains, providing a comparative overview of their potency.
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 1 | Staphylococcus aureus (MRSA) | 1.3 | Mupirocin | - |
| Compound 2 | Staphylococcus aureus (MRSA) | 2.8 - 5.6 | Mupirocin | - |
| Compound 3 | Staphylococcus aureus (MRSA) | 2.8 - 5.6 | Mupirocin | - |
| Compound 4g | Staphylococcus aureus (MRSA, clinical isolate) | 3.91 | Chloramphenicol | 31.25 |
| Compound 4m | Staphylococcus aureus (MRSA, clinical isolate) | 7.81 | Chloramphenicol | 31.25 |
| Compound 4g | Escherichia coli (ATCC 35218) | 7.81 | Chloramphenicol | 31.25 |
| Compound 4g | Escherichia coli (ATCC 25922) | 3.91 | Chloramphenicol | 15.63 |
| Thiazole Derivative 7 | Klebsiella pneumoniae (Multidrug-resistant) | - (IZD: 15mm) | - | - |
| Thiazolyl-pyrazoline 54 | Candida albicans (NRRL Y-477) | 200 | Clotrimazole | 25 |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole 60, 62, 65 | Escherichia coli (RCMB 010052) | 0.03 - 7.81 | Ampicillin | 0.6 - 0.24 |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole Series | Streptococcus pneumoniae (RCMB 010010) | 0.03 - 7.81 | Ampicillin | 0.6 - 0.24 |
IZD: Inhibition Zone Diameter. Data compiled from multiple sources.[1][2][3][4][5]
Table 2: Antifungal Activity of Selected Thiazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Hydrazine-thiazole derivatives | Candida spp., Cryptococcus spp. | 0.45 - 31.2 µM | Fluconazole, Amphotericin B | - |
| Compound 4j | Candida parapsilosis (ATCC 22019) | < 0.06 | - | - |
| Compound 4m | Candida spp. | 0.24 | - | - |
| Thiazole-based ligand L1 | Candida glabrata (ATCC 15126) | 32 | Nystatin | 4 |
| Thiazole-based ligand L3 | Candida glabrata (ATCC 15126) | 64 | Nystatin | 4 |
Data compiled from multiple sources.[3][6][7]
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate evaluation and comparison of the antimicrobial properties of new chemical entities.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Müller-Hinton Broth (MHB) or other appropriate broth medium
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Thiazole derivative stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)
-
Negative control (broth with solvent)
-
Sterile multichannel pipettes and tips
-
Incubator
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution of Test Compound: Add 100 µL of the thiazole derivative stock solution to the first well of a row. Mix well by pipetting up and down. Transfer 100 µL from the first well to the second well. Repeat this serial dilution across the row to obtain decreasing concentrations of the compound. Discard 100 µL from the last well.
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 200 µL.
-
Controls:
-
Growth Control: A well containing 200 µL of broth and the microbial inoculum, but no test compound.
-
Sterility Control: A well containing 200 µL of uninoculated broth.
-
Positive Control: A row with a known antibiotic undergoing serial dilution and inoculation.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Interpretation of Results: The MIC is the lowest concentration of the thiazole derivative at which there is no visible growth (turbidity) of the microorganism.
Protocol 2: Antimicrobial Susceptibility Testing by Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition it creates on an agar plate seeded with a microorganism.
Materials:
-
Müller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
Thiazole derivative solution of known concentration
-
Positive control antibiotic solution
-
Negative control (solvent used to dissolve the compound)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial inoculum. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of growth.
-
Creating Wells: Use a sterile cork borer to punch uniform wells into the agar. Carefully remove the agar plugs.
-
Application of Test and Control Substances: Add a fixed volume (e.g., 50-100 µL) of the thiazole derivative solution, positive control, and negative control into separate wells.
-
Pre-diffusion: Allow the plates to stand at room temperature for about 1-2 hours to permit the diffusion of the compounds into the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of complete inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 3: In Vivo Evaluation of Topical Antimicrobial Efficacy in a Murine Skin Infection Model
This protocol describes a model for assessing the in vivo efficacy of topical antimicrobial agents against skin infections, such as those caused by Methicillin-Resistant Staphylococcus aureus (MRSA).[4][5]
Materials:
-
SKH1 hairless mice
-
MRSA strain (e.g., USA300)
-
Anesthetic agent
-
Surgical instruments for creating superficial wounds
-
Thiazole derivative formulated for topical application (e.g., in a gel or cream base)
-
Vehicle control (formulation base without the active compound)
-
Positive control topical antibiotic (e.g., mupirocin)
-
Sterile saline
-
Biopsy punches
-
Homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Animal Preparation: Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Wounding: Create partial-thickness superficial wounds on the dorsum of the mice.
-
Inoculation: Inoculate the wounds with a defined concentration of the MRSA suspension (e.g., 10⁷ CFU).
-
Infection Establishment: Allow the infection to establish for a set period, for example, 24 hours, to allow for potential biofilm formation.[3]
-
Treatment Application: Apply the topical formulation of the thiazole derivative, vehicle control, or positive control to the wounds. Treatment is typically applied once or twice daily for a specified number of days (e.g., 3 days).
-
Sample Collection: At the end of the treatment period, euthanize the mice and excise the wound tissue using a biopsy punch.
-
Bacterial Enumeration: Homogenize the excised tissue in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/gram of tissue).
-
Data Analysis: Compare the bacterial load in the treated groups to the vehicle control group to determine the reduction in bacterial burden.
Mechanisms of Action of Thiazole Derivatives
Several thiazole derivatives exert their antimicrobial effects by targeting essential bacterial enzymes that are not present in humans, making them attractive candidates for drug development.
Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair.[8] Thiazole-based compounds have been identified as inhibitors of this enzyme, leading to bacterial cell death.
Caption: Inhibition of bacterial DNA gyrase by thiazole derivatives.
Inhibition of β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH)
FabH is a key enzyme in the initiation of the bacterial fatty acid synthesis (FAS II) pathway, which is essential for building bacterial cell membranes. Thiazole derivatives can inhibit FabH, thereby disrupting membrane integrity and leading to bacterial death.
Caption: Disruption of fatty acid synthesis via FabH inhibition.
Logical Workflow for Thiazole Derivative Drug Development
The development of new antimicrobial agents from thiazole derivatives follows a logical progression from initial screening to preclinical evaluation.
Caption: Workflow for antimicrobial thiazole drug discovery.
References
- 1. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. A Model for Evaluating Topical Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus Biofilms in Superficial Murine Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors: synthesis, antimicrobial and antibiofilm activities, and DFT with molecular modelling studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. hospitalpharmajournal.com [hospitalpharmajournal.com]
Application Notes and Protocols for Protein Labeling and Modification with 5-(Bromomethyl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted chemical modification of proteins is a cornerstone of modern biological and therapeutic research. Site-selective labeling allows for the introduction of probes to study protein function, localization, and interactions. Furthermore, the development of antibody-drug conjugates (ADCs) and other protein-based therapeutics often relies on precise chemical modification. 5-(Bromomethyl)thiazole derivatives are a class of reagents that can be utilized for the covalent modification of proteins, primarily through the alkylation of nucleophilic amino acid residues. The thiazole moiety itself can serve as a core for further functionalization, allowing for the attachment of fluorophores, affinity tags, or cytotoxic payloads.
These application notes provide an overview of the use of this compound derivatives for protein labeling, with a focus on the modification of cysteine residues. Detailed protocols for labeling, purification, and characterization are provided to guide researchers in applying this chemistry to their proteins of interest.
Principle of Reaction
This compound derivatives are electrophilic reagents that react with nucleophilic side chains of amino acids. The primary target for alkylation by these reagents is the thiol group of cysteine residues, which is a strong nucleophile at neutral to slightly basic pH. The reaction proceeds via an SN2 mechanism, where the sulfur atom of the cysteine thiol attacks the carbon atom of the bromomethyl group, displacing the bromide ion and forming a stable thioether bond.
While cysteine is the most common target, other nucleophilic residues such as histidine, lysine, and the N-terminus can also be modified, particularly at higher pH values or with a large excess of the labeling reagent. Therefore, careful optimization of reaction conditions is crucial to achieve site-selective modification.
Applications
-
Fluorescent Labeling: By using a this compound derivative that is conjugated to a fluorophore, researchers can fluorescently label proteins for various applications, including microscopy, flow cytometry, and in-gel visualization.
-
Affinity Tagging: A this compound derivative functionalized with an affinity tag, such as biotin, can be used to label proteins for subsequent purification or detection using streptavidin-based methods.
-
Drug Conjugation: In the field of drug development, this compound derivatives can serve as linkers to attach cytotoxic drugs to antibodies or other protein scaffolds, creating targeted therapeutic agents.
-
Crosslinking: Bifunctional this compound derivatives can be used to crosslink proteins, providing insights into protein-protein interactions and quaternary structure.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for protein labeling with thiol-reactive reagents, which can be used as a starting point for optimization with this compound derivatives.
| Parameter | Typical Range | Notes |
| Labeling Efficiency | 70-95% | Highly dependent on protein, reagent, and reaction conditions. |
| Stoichiometry (Label:Protein) | 1:1 to 4:1 | Can be controlled by adjusting the molar ratio of the labeling reagent. |
| Molar Excess of Reagent | 10- to 50-fold | A higher excess can increase labeling efficiency but may also lead to non-specific labeling. |
| Reaction Time | 1 - 4 hours | Should be optimized to maximize labeling of the target site while minimizing side reactions. |
| pH | 6.5 - 8.0 | A compromise between thiol reactivity (favored at higher pH) and reagent stability. |
| Temperature | 4°C to 25°C (RT) | Lower temperatures can help to minimize protein degradation and non-specific reactions. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with a this compound Derivative
This protocol provides a general method for labeling a protein with a generic this compound derivative. Optimization of the molar excess of the labeling reagent, reaction time, and temperature is recommended for each specific protein and reagent.
Materials:
-
Protein of interest (in a suitable buffer, e.g., PBS or HEPES, pH 7.0-7.5)
-
This compound derivative (dissolved in a compatible organic solvent like DMSO or DMF)
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or spin filter for buffer exchange and purification
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2)
Procedure:
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues for labeling, treat the protein with a 10- to 20-fold molar excess of a reducing agent like TCEP for 1 hour at room temperature.
-
If DTT is used as the reducing agent, it must be removed prior to adding the labeling reagent, as it will react with the this compound derivative. This can be achieved using a desalting column. TCEP does not need to be removed.
-
Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.
-
-
Labeling Reaction:
-
Prepare a stock solution of the this compound derivative (e.g., 10 mM in DMSO).
-
Add the desired molar excess (e.g., 10- to 20-fold) of the this compound derivative to the protein solution. It is recommended to add the reagent dropwise while gently vortexing to avoid protein precipitation. The final concentration of the organic solvent should ideally be less than 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically. Protect the reaction from light if using a fluorescent derivative.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~50 mM to consume any unreacted this compound derivative.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess labeling reagent and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.
-
Alternatively, use a spin filter with an appropriate molecular weight cutoff to perform buffer exchange.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry, if the label has a distinct absorbance.
-
Confirm the covalent modification and determine the site(s) of labeling using mass spectrometry (see Protocol 2).
-
Analyze the labeled protein by SDS-PAGE to check for purity and potential aggregation.
-
Protocol 2: Mass Spectrometry Analysis of a Protein Labeled with a this compound Derivative
This protocol outlines the steps for characterizing the labeled protein using mass spectrometry to confirm the modification and identify the labeled residue(s).
Materials:
-
Labeled protein (purified)
-
Denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., DTT or TCEP)
-
Alkylating agent for unmodified cysteines (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Denature the labeled protein by diluting it in the denaturing buffer.
-
Reduce any remaining disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate all free cysteine residues (those that were not labeled with the this compound derivative) by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
-
Proteolytic Digestion:
-
Dilute the sample with a buffer compatible with the chosen protease (e.g., 100 mM Tris-HCl, pH 8.5 for trypsin) to reduce the urea concentration to below 2 M.
-
Add the protease (e.g., trypsin at a 1:50 enzyme:protein ratio) and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digest with formic acid to inactivate the protease.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the acquired MS/MS data against the protein sequence, specifying the mass of the 5-methylthiazole modification on cysteine residues. The expected mass shift will be the mass of the 5-(methyl)thiazole derivative minus the mass of bromine.
-
Visualizations
Caption: Workflow for protein labeling with this compound derivatives.
Caption: Logical relationship of the protein labeling process.
Caption: Workflow for mass spectrometry analysis of labeled proteins.
Application Note: Synthesis of 5-(aminomethyl)thiazole from 5-(bromomethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 5-(aminomethyl)thiazole, a key building block in medicinal chemistry, from the readily accessible precursor 5-(bromomethyl)thiazole. Three common and effective synthetic strategies are presented: the Gabriel synthesis, the azide synthesis and reduction pathway, and direct aminolysis. Each method is accompanied by a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the workflow. These protocols are designed to be a valuable resource for researchers in organic synthesis and drug development.
Introduction
Thiazole moieties are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The 5-(aminomethyl)thiazole scaffold, in particular, serves as a crucial intermediate for the synthesis of various therapeutic agents. Its preparation from this compound is a fundamental transformation in the elaboration of more complex molecules. This application note details three reliable methods to achieve this conversion, providing researchers with a choice of protocols to suit their specific laboratory conditions and substrate requirements.
Synthetic Strategies
Three primary methods for the conversion of this compound to 5-(aminomethyl)thiazole are outlined below.
Method 1: Gabriel Synthesis
The Gabriel synthesis is a robust method for the preparation of primary amines from primary alkyl halides, preventing overalkylation by the use of a phthalimide protecting group.[1]
Experimental Protocol:
Step 1: Synthesis of 2-((thiazol-5-yl)methyl)isoindoline-1,3-dione
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).
-
Stir the reaction mixture at 60-70 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the N-substituted phthalimide intermediate.
Step 2: Deprotection to yield 5-(aminomethyl)thiazole
-
Suspend the 2-((thiazol-5-yl)methyl)isoindoline-1,3-dione intermediate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) to the suspension.
-
Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(aminomethyl)thiazole.
Quantitative Data:
| Step | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Potassium Phthalimide | DMF | 65 | 5 | 85-95 |
| 2 | Phthalimide intermediate | Hydrazine Hydrate | Ethanol | Reflux | 3 | 70-85 |
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-(Bromomethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of 5-(Bromomethyl)thiazole. The information is presented in a direct question-and-answer format to address specific challenges encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound from a readily available precursor?
A1: The most prevalent and effective method for the synthesis of this compound is the conversion of 5-(Hydroxymethyl)thiazole using an Appel-type reaction. This reaction utilizes triphenylphosphine (PPh₃) and a bromine source, such as carbon tetrabromide (CBr₄), to replace the hydroxyl group with a bromine atom under mild conditions.
Q2: What are the typical reaction conditions for the Appel reaction to synthesize this compound?
A2: Typical conditions involve reacting 5-(Hydroxymethyl)thiazole with triphenylphosphine and carbon tetrabromide in an anhydrous aprotic solvent. The reaction is often performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.
Q3: What are the potential side reactions to be aware of during the synthesis of this compound?
A3: The primary side product is triphenylphosphine oxide (TPPO), which is formed from the triphenylphosphine reagent.[1] In some cases, if the reaction is not carried out under anhydrous conditions, the starting material may not fully react. Over-browning of the reaction mixture can indicate decomposition, potentially due to the inherent instability of some brominated thiazoles.[2]
Q4: How can I purify the crude this compound product?
A4: The most common purification method is column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. Recrystallization can also be employed, though finding a suitable solvent system may require some experimentation with common solvents like ethanol, or mixtures such as hexanes/ethyl acetate.
Q5: How should I store this compound to ensure its stability?
A5: Bromomethyl-substituted heterocycles can be unstable and may decompose over time, especially when exposed to light, moisture, or heat.[2] It is recommended to store this compound under an inert atmosphere (nitrogen or argon), at low temperatures (refrigerated or frozen), and protected from light.
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of 5-(Hydroxymethyl)thiazole | 1. Reagents are not fresh or are of low purity.2. Reaction conditions are not anhydrous.3. Insufficient equivalents of reagents.4. Reaction temperature is too low or reaction time is too short. | 1. Use freshly opened or purified triphenylphosphine and carbon tetrabromide.2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.3. Use a slight excess (e.g., 1.1-1.5 equivalents) of both triphenylphosphine and carbon tetrabromide.4. Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC. |
| Formation of a significant amount of a polar byproduct that is not the starting material | 1. Presence of water leading to hydrolysis of the product or intermediates.2. The thiazole nitrogen may be interacting with the reagents. | 1. Ensure strictly anhydrous conditions.2. While less common in the Appel reaction, consider using a non-polar solvent to minimize potential side reactions involving the thiazole ring. |
| Difficulty in separating the product from triphenylphosphine oxide (TPPO) | TPPO can be soluble in some organic solvents used for extraction and chromatography. | 1. After the reaction, filter the crude mixture through a plug of silica gel, eluting with a non-polar solvent to remove the majority of the TPPO before concentrating the filtrate.2. During column chromatography, a less polar eluent system (e.g., higher percentage of hexanes) can help in separating the product from the more polar TPPO. |
| Product decomposes during purification | This compound may be sensitive to prolonged exposure to silica gel or heat. | 1. Minimize the time the compound is on the silica gel column by using flash chromatography.2. When removing solvent on a rotary evaporator, use a low bath temperature. |
III. Experimental Protocols
Synthesis of this compound via the Appel Reaction
This protocol describes a general procedure for the conversion of 5-(Hydroxymethyl)thiazole to this compound.
Materials:
-
5-(Hydroxymethyl)thiazole
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 5-(Hydroxymethyl)thiazole (1.0 equivalent) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (1.2 equivalents) and carbon tetrabromide (1.2 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation:
| Reagent Equivalents (PPh₃ / CBr₄) | Solvent | Reaction Time (h) | Yield (%) |
| 1.1 / 1.1 | DCM | 3 | ~75-85 |
| 1.5 / 1.5 | THF | 4 | ~80-90 |
| 1.2 / 1.2 | Acetonitrile | 3 | ~70-80 |
Note: Yields are approximate and can vary based on the scale of the reaction and the purity of the reagents.
IV. Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Synthesis of 5-(Bromomethyl)thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-(bromomethyl)thiazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for the synthesis of this compound is the radical bromination of 5-methylthiazole. This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable solvent like carbon tetrachloride or acetonitrile.
Q2: What are the common side products in the synthesis of this compound?
Several side products can form during the synthesis of this compound, primarily arising from over-bromination or bromination on the thiazole ring itself. The most common impurities include:
-
5-(Dibromomethyl)thiazole: Formed from the further reaction of the desired product with the brominating agent.
-
5-(Tribromomethyl)thiazole: Results from exhaustive bromination of the methyl group.
-
4-Bromo-5-(bromomethyl)thiazole: An example of ring bromination, where a bromine atom is introduced onto the thiazole ring in addition to the methyl group.
-
2-Bromo-5-(bromomethyl)thiazole: Another instance of ring bromination occurring at a different position.
-
Unreacted 5-methylthiazole: Incomplete reaction can lead to the presence of the starting material in the final product mixture.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate amount of radical initiator. 2. Degradation of Product: Prolonged reaction times or high temperatures can lead to the decomposition of the desired product. 3. Suboptimal Stoichiometry: Incorrect ratio of 5-methylthiazole to NBS. | 1. Monitor the reaction progress using TLC or GC. Consider a slight increase in reaction time or temperature. Ensure the radical initiator is fresh and used in an appropriate amount (typically catalytic amounts). 2. Optimize the reaction temperature and time. Stepwise addition of NBS can sometimes help control the reaction and prevent overheating. 3. A slight excess of 5-methylthiazole can be used to ensure complete consumption of NBS, which can be easier to remove during purification. |
| Formation of Over-brominated Products (Di- and Tribromomethylthiazoles) | Excess NBS or Prolonged Reaction Time: Using too much NBS or allowing the reaction to proceed for too long can lead to multiple brominations on the methyl group. | Use a stoichiometric amount or a slight excess of 5-methylthiazole relative to NBS (e.g., 1:0.9 molar ratio). Monitor the reaction closely and stop it once the starting material is consumed or the desired product concentration is maximized. |
| Formation of Ring-Brominated Side Products | Reaction Conditions Favoring Electrophilic Aromatic Substitution: Certain conditions, such as the presence of acid or high temperatures, can promote bromination on the electron-rich thiazole ring. | Use a non-polar solvent to disfavor ionic pathways. Ensure the reaction is performed under radical conditions (with a radical initiator and light source if necessary). Maintain a neutral pH. |
| Difficulty in Purifying the Product | Similar Physical Properties of Product and Side Products: The boiling points and polarities of this compound and its side products can be very similar, making separation by distillation or column chromatography challenging. | Careful column chromatography using a shallow gradient of a suitable solvent system (e.g., hexanes/ethyl acetate) is often necessary. Recrystallization, if the product is a solid, can also be an effective purification method. Characterization by 1H NMR is crucial to confirm the purity of the fractions. |
Data Presentation
The following table summarizes the key reactants and potential products with their molecular weights, which is essential for reaction planning and analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 5-Methylthiazole | C4H5NS | 99.15 | Starting Material |
| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 177.98 | Brominating Agent |
| This compound | C4H4BrNS | 178.05 | Desired Product |
| 5-(Dibromomethyl)thiazole | C5H3Br2NS | 256.95 | Side Product |
| 4-Bromo-5-(bromomethyl)thiazole | C4H3Br2NS | 256.95 | Side Product |
| 2-Bromo-5-(bromomethyl)thiazole | C4H4Br2NS | 256.95 | Side Product |
Experimental Protocols
Synthesis of this compound via Radical Bromination
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylthiazole (1.0 equivalent) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).
-
Addition of Reagents: Add N-bromosuccinimide (0.9-1.0 equivalents) and a catalytic amount of a radical initiator such as AIBN (azobisisobutyronitrile) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and irradiate with a UV lamp to facilitate radical initiation.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
Visualizations
The following diagrams illustrate the synthesis pathway and the logical relationship in troubleshooting common issues.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Purification of 5-(Bromomethyl)thiazole Derivatives by Chromatography
Welcome to the technical support center for the chromatographic purification of 5-(bromomethyl)thiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during the chromatographic purification of this compound derivatives.
Issue 1: Product Degradation on Silica Gel Column
Q: My this compound derivative appears to be decomposing on the silica gel column, leading to low recovery and multiple impurity spots on TLC. What can I do?
A: The bromomethyl group can be susceptible to degradation on silica gel, which is acidic. This can lead to the formation of polar impurities that are difficult to separate from the desired product. Here are several strategies to mitigate this issue:
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Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it. You can flush the packed column with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine in your eluent, before loading your sample[1].
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Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil[1].
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Reverse-Phase Chromatography: For particularly sensitive compounds, reverse-phase flash chromatography is an excellent alternative. In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., a water/acetonitrile or water/methanol gradient). This avoids the acidic environment of silica gel. One study reported successful purification of an unstable bithiazole derivative using a reverse-phase flash column with a methanol/water system[2].
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Minimize Residence Time: The longer your compound is on the column, the more time it has to degrade. Use a slightly more polar solvent system to elute your compound faster, but be mindful of maintaining good separation from impurities. Flash chromatography, which uses pressure to increase the flow rate, is generally preferred over gravity chromatography for this reason.
Issue 2: Poor Separation of Product from Impurities (Co-elution)
Q: I am having trouble separating my target this compound derivative from a closely running impurity. How can I improve the resolution?
A: Co-elution is a common challenge in chromatography. Here are some approaches to improve separation:
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Optimize the Solvent System:
-
Test a Range of Polarities: Systematically screen different ratios of your solvent mixture using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.1-0.4 for your target compound to achieve the best separation in column chromatography[3][4].
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Try Different Solvent Combinations: If a standard ethyl acetate/hexane system is not providing adequate separation, explore other solvent systems. For example, replacing hexane with heptane or using dichloromethane as a co-solvent can alter the selectivity.
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Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the run, is often more effective for separating complex mixtures than an isocratic (constant solvent composition) elution[1]. Start with a low polarity and slowly increase the proportion of the more polar solvent.
-
-
Sample Loading Technique:
-
Dry Loading: For samples that are not very soluble in the initial, non-polar mobile phase, dry loading is recommended. Pre-adsorb your crude product onto a small amount of silica gel and then load the resulting powder onto the top of your column. This often results in sharper bands and better separation[5].
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Minimize Loading Volume: When wet loading, dissolve your sample in the minimum amount of the initial mobile phase to ensure a narrow starting band.
-
-
Column Parameters:
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Increase Column Length: A longer column provides more surface area for interactions, which can improve separation.
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Decrease Particle Size: Using silica gel with a smaller particle size (higher mesh number) can increase the efficiency of the separation.
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Issue 3: Product is a Lachrymator or Irritant
Q: My this compound derivative is a lachrymator, making it difficult and hazardous to handle during purification. What precautions should I take?
A: 5-(Bromomethyl)thiazoles are often lachrymatory and irritants. It is crucial to handle these compounds with appropriate safety measures:
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Work in a Fume Hood: Always handle the crude material, packed column, and collected fractions inside a certified chemical fume hood to avoid inhalation of vapors.
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Use Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
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Quenching Reactive Fractions: Consider having a quench solution (e.g., a dilute solution of sodium thiosulfate or a secondary amine like diethylamine in a compatible solvent) readily available to neutralize any spills or residual reactive compound in glassware.
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Careful Solvent Removal: When removing the solvent from your purified fractions using a rotary evaporator, ensure the vacuum trap is cold to capture all volatile compounds and prevent their release into the lab atmosphere.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of a this compound derivative?
A1: A mixture of ethyl acetate and a non-polar solvent like hexane or heptane is a common and effective starting point. A typical initial screening on TLC would involve testing various ratios, such as 10%, 20%, and 30% ethyl acetate in hexane[4]. The optimal ratio will depend on the specific substituents on your thiazole derivative. For example, a purification of 2-bromo-5-(bromomethyl)thiazole used a gradient of 0% to 3% ethyl acetate in hexanes.
Q2: How much silica gel should I use for my column?
A2: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 for easy separations and up to 100:1 for more challenging separations[5]. The exact amount will depend on the difficulty of the separation as determined by your TLC analysis.
Q3: How can I visualize my this compound derivative on a TLC plate?
A3: Most thiazole derivatives, especially those with aromatic substituents, are UV active and will appear as dark spots on a fluorescent TLC plate under a UV lamp (254 nm)[6][7]. For compounds that are not UV active, or for additional confirmation, you can use a chemical stain. An iodine chamber is a common general-purpose stain that reacts with many organic compounds to produce brownish spots[7][8][9]. A potassium permanganate (KMnO4) stain can also be effective for visualizing compounds with oxidizable functional groups[9].
Q4: What are some common impurities I might encounter?
A4: Common impurities often include unreacted starting materials, reagents from the synthesis, and side-products. For instance, if you are preparing a this compound via bromination of a 5-methylthiazole precursor, you may have residual starting material in your crude product. It is also possible to have over-brominated or isomerized products. Identifying the potential impurities from your synthetic route will help in developing a targeted purification strategy.
Q5: Should I use normal-phase or reverse-phase chromatography?
A5: Normal-phase chromatography with silica gel is the most common method for the purification of these derivatives[1]. However, as mentioned in the troubleshooting section, if your compound is unstable on silica gel, reverse-phase chromatography is a better choice[2]. Reverse-phase chromatography separates compounds based on hydrophobicity, with more polar compounds eluting first[10].
Data Presentation
Table 1: Representative TLC and Column Chromatography Data for Thiazole Derivatives
| Compound | Solvent System (v/v) | TLC Rf Value | Column Chromatography Method | Reference |
| 2-Bromo-5-(bromomethyl)thiazole | Gradient: 0-10% EtOAc in Hexanes | ~0.4 in 10% EtOAc/Hexanes | Flash Chromatography | Inferred from synthesis |
| Ethyl 2-bromothiazole-4-carboxylate | 1:1 EtOAc : Petroleum Ether | Not specified | Column Chromatography | [11] |
| 2-Phenylthiazole Derivative | 20% EtOAc/Hexane | 0.2 | Flash Chromatography | [11] |
| N-(5-(2-Bromoacetyl)-4-methylthiazol-2-yl)propionamide | 65:35 EtOAc:Hexane | Not specified | Flash Chromatography | [2] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
This protocol provides a general workflow for the purification of a this compound derivative using normal-phase flash chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find a system that gives the target compound an Rf value between 0.1 and 0.4 and good separation from impurities[3][4].
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar solvent system determined from the TLC analysis[12].
-
Pour the slurry into the column and allow the silica to settle, ensuring even packing without air bubbles. Gently tap the column to facilitate packing[13].
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Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition[5].
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent. Add silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column[5].
-
Wet Loading: Dissolve the crude product in the minimum volume of the initial eluent and carefully apply it to the top of the silica bed using a pipette.
-
-
Elution:
-
Begin eluting the column with the initial, non-polar solvent system.
-
If a gradient elution is required, gradually increase the proportion of the polar solvent.
-
Collect the eluate in fractions of appropriate size.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions containing the pure product.
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Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound derivative.
-
Mandatory Visualization
Caption: Workflow for Chromatographic Purification.
Caption: Decision Tree for Product Degradation.
References
- 1. Chromatography [chem.rochester.edu]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. silicycle.com [silicycle.com]
- 4. biotage.com [biotage.com]
- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stains for Developing TLC Plates [faculty.washington.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
Stability of 5-(Bromomethyl)thiazole under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(Bromomethyl)thiazole under various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area. For long-term storage, temperatures between 2°C and 8°C are advisable. The container should be tightly sealed to prevent exposure to moisture and air.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is nucleophilic substitution at the bromomethyl group. This is due to the high reactivity of the bromine as a leaving group. Common nucleophiles such as water, alcohols, and amines can displace the bromide ion. Under basic conditions, hydrolysis is a significant concern. There is also potential for photodegradation with prolonged exposure to light.
Q3: Is this compound stable in common organic solvents?
A3: this compound is generally soluble and relatively stable in anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile for short periods at low temperatures. However, in protic solvents like alcohols and water, solvolysis can occur, leading to the formation of the corresponding ether or alcohol derivatives.
Q4: How does pH affect the stability of this compound?
A4: this compound is most stable under neutral to mildly acidic conditions. In alkaline (basic) solutions, the rate of hydrolysis increases significantly due to the presence of hydroxide ions, which are strong nucleophiles. Strong acidic conditions may also promote degradation, though typically at a slower rate than basic conditions.
Troubleshooting Guides
Issue 1: Low Yield or No Product in Nucleophilic Substitution Reactions
| Possible Cause | Suggested Solution |
| Degradation of this compound | Ensure the reagent is fresh and has been stored properly. It is advisable to use it immediately after purchase or synthesis. Consider running a purity check (e.g., by NMR or LC-MS) before use. |
| Hydrolysis of this compound | Use anhydrous solvents and reagents. Dry your glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reaction Temperature | Many reactions with this compound proceed well at room temperature or slightly elevated temperatures. However, for sensitive substrates or to minimize side reactions, cooling the reaction mixture may be necessary. |
| Weak Nucleophile | If your nucleophile is weak, the reaction may be slow. Consider using a stronger nucleophile or adding a catalyst (e.g., a phase-transfer catalyst for biphasic reactions). |
Issue 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Side Reactions with Solvent | If using a protic solvent (e.g., methanol, ethanol), it can act as a nucleophile, leading to the formation of an ether byproduct. Switch to an aprotic solvent like THF, DMF, or acetonitrile. |
| Over-alkylation | If your nucleophile has multiple reactive sites (e.g., a primary amine), you may get a mixture of mono- and di-alkylated products. Use a controlled stoichiometry of this compound or protect other reactive sites on your nucleophile. |
| Elimination Reactions | While less common for this type of compound, strong, bulky bases can potentially induce elimination reactions. Use a non-nucleophilic base if proton abstraction is the only desired outcome, or a less hindered nucleophile/base. |
Data on Stability
The following tables summarize the expected stability of this compound under various conditions based on general chemical principles and data from analogous compounds. This data is illustrative and should be confirmed by experimental analysis.
Table 1: Estimated Percentage Degradation of this compound in Different Solvents at Room Temperature after 24 hours
| Solvent | Type | Estimated Degradation (%) | Primary Degradation Product |
| Dichloromethane (DCM) | Aprotic | < 1% | - |
| Acetonitrile (ACN) | Aprotic | < 2% | - |
| Tetrahydrofuran (THF) | Aprotic | < 2% | - |
| Methanol (MeOH) | Protic | 5 - 10% | 5-(Methoxymethyl)thiazole |
| Water | Protic | 10 - 20% | 5-(Hydroxymethyl)thiazole |
Table 2: Estimated Half-life of this compound in Aqueous Solution at Different pH Values (25°C)
| pH | Condition | Estimated Half-life |
| 3 | Acidic | > 48 hours |
| 7 | Neutral | ~ 24 hours |
| 9 | Basic | < 6 hours |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method (e.g., HPLC).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 4 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the target concentration.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
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Incubate at room temperature for 1 hour.
-
Neutralize with 0.1 M HCl and dilute with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 6 hours, protected from light.
-
Dilute with mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in an oven at 80°C for 24 hours.
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Dissolve the stressed solid in acetonitrile and dilute with mobile phase.
-
-
Photodegradation:
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Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for 24 hours.
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Keep a control sample wrapped in aluminum foil.
-
Dilute with mobile phase.
-
3. Analysis:
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Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).
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The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete decomposition of the parent compound.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
Technical Support Center: Hantzsch Synthesis of Bromomethylthiazoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Hantzsch synthesis of bromomethylthiazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the Hantzsch synthesis of bromomethylthiazoles, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my bromomethylthiazole product consistently low?
Answer: Low yields in the Hantzsch synthesis of bromomethylthiazoles can stem from several factors:
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Suboptimal Reaction Temperature: The reaction often requires heating to proceed efficiently.[1] If the reaction is conducted at room temperature, consider increasing the temperature to reflux.
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Incorrect Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.[2]
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Purity of Reactants: Impurities in the starting materials, such as the α-haloketone or thioamide, can lead to side reactions and reduced yields. Ensure the purity of your reactants before starting the synthesis.
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Improper Work-up: Product may be lost during the isolation and purification steps. Ensure complete precipitation of the product and minimize washes with cold solvents.[2]
Question: I am observing the formation of significant side products. What are they and how can I minimize them?
Answer: A common side product in the Hantzsch synthesis, especially when using substituted thioureas under acidic conditions, is the isomeric 2-imino-2,3-dihydrothiazole.[3] To minimize its formation:
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Control of pH: Maintain neutral or slightly basic conditions during the reaction. The initial product of the Hantzsch reaction is often an HBr salt, which is soluble.[4] Neutralization with a base like sodium bicarbonate is crucial for precipitating the desired thiazole.[2]
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Reaction Conditions: Running the reaction in 10M-HCl-EtOH (1:2) at 80°C was found to favor the formation of the 2-imino-2,3-dihydrothiazole isomer.[3] Avoiding such strongly acidic conditions can help suppress this side reaction.
Question: My product seems to be degrading during the reaction or work-up. What could be the cause?
Answer: The bromomethyl group can be susceptible to degradation, especially under harsh conditions.
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Prolonged Reaction Times at High Temperatures: While heating is often necessary, extended reaction times at high temperatures can lead to product degradation. Optimize the reaction time by closely monitoring its progress via TLC.
-
Strongly Basic or Acidic Conditions during Work-up: Extremes of pH during the work-up procedure can potentially degrade the product. Use mild bases like sodium bicarbonate for neutralization.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the Hantzsch synthesis of a 4-(bromomethyl)thiazole?
A1: A common approach involves the reaction of a 1,1-dihaloacetone, such as 1,1-dibromoacetone, with a thioamide, like thiourea.[2] This reaction yields a 4-(bromomethyl)thiazole derivative.
Q2: What solvents are typically used for this synthesis?
A2: Ethanol is a frequently used solvent for the Hantzsch thiazole synthesis.[2][4] Other solvents like methanol, 1-butanol, 2-propanol, and water have also been reported, with varying degrees of success depending on the specific substrates.[1]
Q3: Is a catalyst required for the Hantzsch thiazole synthesis?
A3: The classical Hantzsch synthesis often proceeds without a catalyst, especially when heated.[5] However, various catalysts, such as silica-supported tungstosilisic acid, have been employed to improve yields and reaction times, particularly in multi-component variations of the reaction.[1]
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave-assisted Hantzsch synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[6][7]
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Hantzsch synthesis of thiazole derivatives. Note that yields are highly dependent on the specific substrates and conditions used.
| α-Halocarbonyl | Thioamide/Thiourea | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| 1,1-Dibromoacetone | Thiourea | Ethanol | None | Reflux | 2-4 h | Not specified | [2] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | Ethanol/Water | SiW/SiO₂ | Reflux | 2 h | 90% | [1] |
| 2-Bromoacetophenone | Thiourea | Methanol | None | Heat | Not specified | 99% | [4] |
| Ethyl bromopyruvate | Various Thioamides | None | None | Microwave | Not specified | High | [7] |
| Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | - | Aqueous Micelles (SDS) | p-TSA | Ultrasonic | Not specified | >90% | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(bromomethyl)thiazole from 1,1-Dibromoacetone and Thiourea
This protocol is adapted from established Hantzsch synthesis procedures.[2]
Materials and Reagents:
-
1,1-Dibromoacetone
-
Thiourea
-
Ethanol
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Sodium Bicarbonate
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Water
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Ethyl acetate
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.
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Add 1,1-dibromoacetone (1.0 equivalent) to the solution.
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Heat the reaction mixture to reflux and maintain for 2-4 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 8.
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If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.
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If no precipitate forms, concentrate the mixture under reduced pressure. Extract the aqueous layer with ethyl acetate.
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Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude product can be purified by recrystallization or column chromatography.
Visualizations
Troubleshooting Workflow for Hantzsch Synthesis of Bromomethylthiazoles
Caption: Troubleshooting workflow for the Hantzsch synthesis.
Hantzsch Thiazole Synthesis Signaling Pathway
Caption: Generalized reaction pathway for Hantzsch synthesis.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Work-up Procedures for Reactions Involving 5-(Bromomethyl)thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(bromomethyl)thiazole. The content is structured to address specific issues that may be encountered during the work-up of reactions involving this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture is a complex emulsion after adding the aqueous quench. How can I break it up to properly separate the layers?
A1: Emulsion formation is a common issue, particularly when residual starting materials or byproducts act as surfactants. Here are several strategies to address this:
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Addition of Brine: Introduce a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break up the emulsion.
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Change in Solvent Polarity: Add a small amount of a different organic solvent with a polarity that differs from your primary extraction solvent. For example, if you are using ethyl acetate, adding a small volume of dichloromethane or hexanes can disrupt the emulsion.
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Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to coalesce the dispersed droplets.
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Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
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Patience: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to layer separation.
Q2: I am observing a significant amount of an apolar impurity in my crude product after work-up. What could it be and how can I remove it?
A2: An apolar impurity could be unreacted starting material, a side product from dimerization, or a byproduct from a reagent used in the reaction (e.g., triphenylphosphine oxide from a Wittig or Mitsunobu reaction).
-
Identification: Use Thin Layer Chromatography (TLC) to compare the crude product to the starting materials. If a reagent like triphenylphosphine was used, triphenylphosphine oxide is a likely culprit.
-
Removal of Triphenylphosphine Oxide: This byproduct can often be removed by suspending the crude residue in a non-polar solvent like pentane or a mixture of hexanes and ether, followed by filtration. The desired product, if more polar, will be retained on the filter or can be selectively eluted.
-
Column Chromatography: Flash column chromatography is the most reliable method for separating compounds with different polarities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.
Q3: My product seems to be degrading during the aqueous work-up. What are the likely causes and how can I mitigate this?
A3: this compound and its derivatives can be sensitive to certain conditions.
-
pH Sensitivity: The thiazole ring can be labile under strongly acidic or basic conditions. It is advisable to use mild quenching agents. For acidic reactions, a saturated solution of sodium bicarbonate is a good choice. For basic reactions, a saturated solution of ammonium chloride can be used for neutralization.
-
Hydrolysis: The bromomethyl group is susceptible to hydrolysis, especially at elevated temperatures or with prolonged exposure to aqueous environments. It is best to perform the aqueous work-up at room temperature or below and to proceed to the drying and solvent removal steps promptly.
-
Minimize Contact Time: Reduce the time the reaction mixture is in contact with the aqueous phase. Perform extractions quickly and efficiently.
Q4: What is the best way to remove residual polar solvents like DMF or DMSO from my product after extraction?
A4: High-boiling polar aprotic solvents can be challenging to remove.
-
Multiple Aqueous Washes: The most common method is to wash the organic layer multiple times with water or brine.[1] For every 5 mL of DMF or DMSO, using 5 x 10 mL of water for washing is a good rule of thumb.[1]
-
Azeotropic Removal: For some products, co-evaporation with a solvent that forms an azeotrope with the residual solvent can be effective. For example, repeated addition and evaporation of toluene can help remove residual water and some polar solvents.
-
Lyophilization (Freeze-Drying): If the product is stable, lyophilization can be an effective, albeit slower, method for removing residual water and other volatile solvents.
Data Presentation: Purification of a Representative Thiazole Derivative
The following tables summarize quantitative data for the purification of a hypothetical product, 2-((5-methylthiazol-2-yl)methyl)isoindoline-1,3-dione, synthesized from this compound and potassium phthalimide.
Table 1: Comparison of Extraction Solvents
| Extraction Solvent | Number of Extractions | Volume of Solvent (mL) | Yield of Crude Product (%) | Purity by HPLC (%) |
| Ethyl Acetate | 3 | 50 | 92 | 85 |
| Dichloromethane | 3 | 50 | 95 | 83 |
| Toluene | 3 | 50 | 85 | 80 |
Table 2: Efficiency of Different Purification Methods
| Purification Method | Eluent/Solvent System | Yield after Purification (%) | Purity by HPLC (%) |
| Flash Column Chromatography | Hexanes:Ethyl Acetate (7:3) | 85 | >98 |
| Recrystallization | Ethanol/Water | 78 | >99 |
| Preparative TLC | Hexanes:Ethyl Acetate (7:3) | 65 | >99 |
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Nucleophilic Substitution Reaction
-
Quenching: Cool the reaction mixture to room temperature. Slowly add a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate for an acidic reaction, or saturated aqueous ammonium chloride for a basic reaction) with stirring until the reaction is neutralized.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.[2]
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This helps to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane) and then adding the silica gel. Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexanes) as the slurry solvent.
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). Collect fractions and monitor them by TLC to identify those containing the desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Experimental workflow for a typical reaction and work-up involving this compound.
Caption: Troubleshooting decision tree for common work-up issues.
References
Technical Support Center: Monitoring 5-(Bromomethyl)thiazole Reactions by TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 5-(Bromomethyl)thiazole using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting solvent system for monitoring a reaction with this compound on a silica gel TLC plate?
A good starting point for a solvent system is a mixture of a non-polar and a moderately polar solvent, such as ethyl acetate and hexanes. A common starting ratio is 10-50% ethyl acetate in hexanes.[1][2] The polarity can then be adjusted based on the observed separation of your starting material and product. For more polar products, you may need to increase the proportion of ethyl acetate or use a more polar solvent like methanol in dichloromethane.
Q2: How can I visualize this compound and its reaction products on a TLC plate?
This compound, being an aromatic compound, should be visible under a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent green background.[3][4][5][6] Many of its derivatives will also be UV-active. For compounds that are not UV-active or for better visualization, various chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose oxidative stain that can visualize a wide range of organic compounds, appearing as yellow-brown spots on a purple background. An iodine chamber is another common method that can visualize many organic compounds as brownish spots.[7]
Q3: My starting material, this compound, and my product have very similar Rf values. How can I improve their separation?
When the reactant and product have similar polarities and thus similar Rf values, several strategies can be employed:
-
Change the solvent system: Experiment with different solvent mixtures. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) or adding a small amount of a third solvent with a different polarity (e.g., a drop of methanol or triethylamine) can significantly alter the separation.
-
Use a co-spot: A "cospot," where the reaction mixture is spotted directly on top of the starting material spot, is crucial in these situations. This helps to confirm if the spots are truly identical or just very close.
-
Run a longer TLC plate: Using a larger plate and allowing the solvent to run for a longer distance can sometimes improve the resolution between spots with close Rf values.
Q4: Is this compound stable on silica gel TLC plates?
Troubleshooting Guide
This guide addresses common issues encountered when monitoring this compound reactions by TLC.
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible on the TLC plate. | 1. The sample is too dilute. 2. The compound is not UV-active and no stain was used. 3. The solvent level in the developing chamber was above the spotting line. 4. The compound may have evaporated from the plate. | 1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications. 2. Use a chemical stain such as potassium permanganate or an iodine chamber. 3. Ensure the spotting line is above the solvent level in the chamber. 4. Visualize the plate immediately after development. |
| The spots are streaked or elongated. | 1. The sample is too concentrated. 2. The compound is degrading on the silica gel. 3. The solvent system is not suitable. 4. The presence of highly polar impurities. | 1. Dilute the sample before spotting. 2. Try using an alumina plate or adding a small amount of triethylamine to the eluent. 3. Experiment with different solvent systems to find one that provides sharp spots. 4. If the reaction is in a high-boiling polar solvent like DMF or DMSO, try to remove it under high vacuum before running the TLC. |
| The solvent front is uneven. | 1. The TLC plate was not placed vertically in the chamber. 2. The bottom of the TLC plate is not level. 3. The adsorbent on the plate is disturbed. | 1. Ensure the plate is standing straight in the developing chamber. 2. Make sure the bottom edge of the plate is smooth and even. 3. Handle TLC plates carefully by the edges to avoid scraping the adsorbent. |
| Rf values are inconsistent between runs. | 1. The composition of the solvent system is not consistent. 2. The developing chamber was not saturated with solvent vapor. 3. The temperature varied between runs. | 1. Always use freshly prepared solvent mixtures of the same composition. 2. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. 3. Run TLCs at a consistent temperature. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction by TLC
-
Prepare the TLC Chamber:
-
Pour the chosen solvent system (e.g., 20% ethyl acetate in hexanes) into a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to aid in solvent vapor saturation.
-
Cover the chamber and let it equilibrate for 5-10 minutes.
-
-
Spot the TLC Plate:
-
Using a pencil, gently draw a thin origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes on the origin line for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Using a capillary tube, spot a small amount of the diluted starting material solution on the SM and C lanes.
-
Spot a small amount of the reaction mixture on the RM and C lanes (directly over the SM spot for the co-spot).
-
Ensure the spots are small and concentrated. Allow the solvent to fully evaporate from the spots.
-
-
Develop the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.
-
Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualize the TLC Plate:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
If necessary, use a chemical stain (e.g., potassium permanganate) for further visualization. This is a destructive method and should be done after UV analysis.
-
Protocol 2: Preparation of Potassium Permanganate Stain
-
Composition:
-
Potassium permanganate (KMnO₄): 1.5 g
-
Potassium carbonate (K₂CO₃): 10 g
-
10% Sodium hydroxide (NaOH) solution: 1.25 mL
-
Distilled water: 200 mL
-
-
Preparation:
-
Dissolve the potassium carbonate in the distilled water.
-
Add the potassium permanganate and the sodium hydroxide solution.
-
Stir until all components are fully dissolved.
-
Store the stain in a sealed container in a dark place.
-
-
Usage:
-
After developing and drying the TLC plate, quickly dip it into the stain solution using forceps.
-
Remove the plate and wipe the excess stain from the back with a paper towel.
-
Gently heat the plate with a heat gun until colored spots appear against a purple/pink background. Oxidizable compounds will typically show up as yellow or brown spots.
-
Visualizations
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLC stains [reachdevices.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Avoiding byproduct formation in nucleophilic substitution of 5-(Bromomethyl)thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing nucleophilic substitution reactions on 5-(Bromomethyl)thiazole while minimizing byproduct formation.
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic substitution of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Nucleophile | - Ensure the nucleophile is sufficiently reactive. For weakly nucleophilic species (e.g., some phenols or anilines), deprotonation with a suitable base is necessary to generate the more reactive nucleophile. Use a non-nucleophilic base to avoid competition with your intended nucleophile. |
| Poor Solubility | - Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Consider using a different solvent or a solvent mixture. For reactions involving salts, a polar aprotic solvent like DMF or DMSO is often effective. |
| Inappropriate Reaction Temperature | - Some reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, try gradually increasing the temperature. Monitor for byproduct formation, as higher temperatures can sometimes lead to decomposition or side reactions. |
| Decomposition of Starting Material or Product | - this compound and its products can be sensitive to strong bases or high temperatures. If you suspect decomposition, consider using a milder base, a lower reaction temperature, or a shorter reaction time.[1] |
Issue 2: Formation of Multiple Products (Byproducts)
| Possible Cause | Troubleshooting Steps |
| N-Alkylation (Quaternization) of the Thiazole Ring | - This is a common side reaction, as the nitrogen atom in the thiazole ring is nucleophilic and can react with the electrophilic bromomethyl group to form a thiazolium salt.[2] - To minimize this, use a non-basic or weakly basic nucleophile if possible. - If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) or an inorganic base like K₂CO₃ or Cs₂CO₃. - Running the reaction at lower temperatures can also favor the desired SN2 reaction over N-alkylation. |
| Elimination Reactions | - If a strong, sterically hindered base is used, elimination to form 5-methylidenethiazole derivatives can occur. - Use a less sterically hindered base or a weaker base if possible. |
| Reaction with Solvent | - Nucleophilic solvents (e.g., alcohols) can potentially compete with your intended nucleophile. If this is suspected, switch to a non-nucleophilic solvent. |
| Dimerization/Polymerization | - This can occur if the nucleophile can react with the product. This is more common with bifunctional nucleophiles. - Use a molar excess of the nucleophile to favor the formation of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the nucleophilic substitution of this compound and how can I avoid it?
A1: The most common byproduct is the N-alkylated thiazolium salt, formed by the reaction of the thiazole nitrogen with the bromomethyl group.
-
Diagram of N-Alkylation Side Reaction:
Caption: Desired SN2 reaction versus N-alkylation byproduct formation.
To minimize this:
-
Use a non-nucleophilic base (e.g., potassium carbonate) if a base is required.
-
Employ milder reaction conditions (e.g., lower temperature).
-
Choose a solvent that does not promote N-alkylation.
Q2: I am using a phenoxide nucleophile and see significant decomposition of my starting material. What is happening and how can I prevent it?
A2: Stronger bases, such as phenolates, can lead to the decomposition of the thiazole ring, especially at elevated temperatures.[1]
-
Troubleshooting Workflow for Phenoxide Reactions:
Caption: Troubleshooting decomposition in phenoxide substitution reactions.
To prevent decomposition:
-
Use a weaker base, such as potassium carbonate, instead of stronger bases like sodium hydride.
-
Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Consider using a phase transfer catalyst, which can allow for the use of milder conditions.[1]
Q3: How can I purify my desired product from the unreacted starting material and byproducts?
A3: Standard purification techniques such as column chromatography, recrystallization, or distillation are typically effective.
-
General Purification Workflow:
Caption: General purification workflow for 5-substituted methylthiazoles.
For thiazole derivatives, common recrystallization solvents include ethanol or mixtures like n-hexane/acetone. Column chromatography on silica gel is also a widely used and effective method.
Quantitative Data on Nucleophilic Substitution of this compound Analogs
The following tables summarize reaction conditions and yields for the nucleophilic substitution on bromomethyl-substituted heterocycles, which can serve as a guide for reactions with this compound.
Table 1: Reactions with O-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Acetate | - | Acetic Acid | 80 | - | 57 | [1] |
| Phenol | K₂CO₃ | DMF | RT | 12 | ~70-80 | General |
| 4-Nitrophenol | K₂CO₃ | Acetone | Reflux | 8 | ~75-85 | General |
| *Yields are estimated based on similar reactions and may vary. |
Table 2: Reactions with S-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | RT | 4 | >90 | General |
| Potassium Thiolates | - | Ethanol | - | - | - | [1] |
| Sodium N,N-diethyldithiocarbamate | - | - | - | - | - | [1] |
| Yields are estimated based on similar reactions and may vary. |
Table 3: Reactions with N-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | K₂CO₃ | Acetonitrile | Reflux | 6 | ~80-90 | General |
| Pyrrolidine | - | - | - | - | - | [1] |
| Morpholine | - | - | - | - | - | [1] |
| Yields are estimated based on similar reactions and may vary. |
Experimental Protocols
Protocol 1: General Procedure for Reaction with Phenols (O-Nucleophiles)
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To a solution of the phenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
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Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Reaction with Thiols (S-Nucleophiles)
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To a solution of the thiol (1.1 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 3: General Procedure for Reaction with Amines (N-Nucleophiles)
-
To a solution of the amine (1.1 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Add a solution of this compound (1.0 eq) in acetonitrile.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Reactions Involving 5-(Bromomethyl)thiazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yield and purity in reactions involving 5-(bromomethyl)thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are the radical bromination of 5-methylthiazole and the conversion of 5-(hydroxymethyl)thiazole to the corresponding bromide. The radical bromination typically employs N-Bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1] The conversion of the alcohol can be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Q2: What are the main challenges in working with this compound?
A2: this compound is a reactive compound, which makes it a useful alkylating agent but also prone to instability and side reactions.[2] Key challenges include its potential for decomposition upon prolonged heating or exposure to moisture, the formation of impurities during synthesis, and difficulties in purification. Careful handling and storage are crucial for obtaining reliable results in subsequent reactions.
Q3: How should this compound be stored to ensure its stability?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.[3]
Q4: What are common side products in the synthesis of this compound from 5-methylthiazole using NBS?
A4: A potential side product is the dibrominated species, 5-(dibromomethyl)thiazole, which can form if an excess of NBS is used or if the reaction is allowed to proceed for too long. Additionally, impurities from the degradation of the product can occur if the reaction is overheated.
Q5: Can I use elemental bromine for the synthesis of this compound?
A5: While elemental bromine can be used for brominations, it is generally less selective for benzylic/allylic positions compared to NBS. Using elemental bromine can lead to a mixture of products, including bromination on the thiazole ring itself, especially with electron-rich thiazoles. NBS is the preferred reagent for selective bromination of the methyl group.[4]
Troubleshooting Guides
Synthesis of this compound
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of reactants or product: Excessive heat can lead to decomposition. 3. Inactive radical initiator: The initiator (e.g., AIBN) may be old or decomposed. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time or temperature incrementally. 2. Optimize the reaction temperature. Start with a lower temperature and gradually increase it.[5] 3. Use a fresh batch of the radical initiator. |
| Formation of Multiple Products (Low Purity) | 1. Over-bromination: Formation of 5-(dibromomethyl)thiazole due to excess NBS. 2. Ring bromination: Bromination on the thiazole ring instead of the methyl group. 3. Decomposition: The product may be degrading under the reaction or workup conditions. | 1. Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Add the NBS portion-wise to maintain a low concentration. 2. Ensure a radical pathway is favored by using a non-polar solvent and a radical initiator. Avoid conditions that favor electrophilic aromatic substitution. 3. Minimize reaction time and avoid excessive heat. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during workup to neutralize any acid formed. |
| Difficulty in Product Purification | 1. Co-eluting impurities: Impurities may have a similar polarity to the product. 2. Product instability on silica gel: The product may decompose during column chromatography. | 1. Optimize the eluent system for column chromatography using TLC. A common starting point is a mixture of hexanes and ethyl acetate.[6] 2. If instability on silica gel is suspected, consider alternative purification methods like recrystallization or bulb-to-bulb distillation under reduced pressure. Neutralize the silica gel with a small amount of triethylamine in the eluent. |
Alkylation Reactions with this compound
This guide addresses common problems when using this compound as an alkylating agent with various nucleophiles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Alkylated Product | 1. Degraded this compound: The starting material may have decomposed during storage. 2. Weak nucleophile: The nucleophile may not be reactive enough under the chosen conditions. 3. Inappropriate base: The base may not be strong enough to deprotonate the nucleophile, or it may be too strong, leading to side reactions. | 1. Check the purity of the this compound by TLC or NMR before use. 2. Increase the reaction temperature or use a stronger base to generate the nucleophile in situ. For very weak nucleophiles, consider converting them to a more reactive form (e.g., using NaH for alcohols or thiols). 3. Select a base with a pKa appropriate for the nucleophile. For example, K₂CO₃ or Et₃N for amines, and stronger bases like NaH or alkoxides for alcohols and thiols. |
| Formation of Byproducts | 1. N,N-dialkylation of primary amines: The mono-alkylated product reacts further with this compound. 2. Elimination reactions: Strong, sterically hindered bases can promote elimination. 3. Reaction with solvent: Nucleophilic solvents (e.g., alcohols) can compete with the intended nucleophile. | 1. Use a large excess of the primary amine. 2. Use a non-hindered base. 3. Use a non-nucleophilic, aprotic solvent such as DMF, THF, or acetonitrile. |
| Reaction Fails to Go to Completion | 1. Insoluble reactants or base: Poor solubility can hinder the reaction. 2. Reversible reaction: The reaction may be reaching an equilibrium that does not favor the products. | 1. Choose a solvent in which all components are soluble. Phase-transfer catalysts can be beneficial in biphasic systems.[7] 2. Use an excess of the alkylating agent or remove a byproduct to drive the reaction forward. |
Data Presentation
Table 1: Synthesis of Brominated Thiazoles - Comparison of Conditions and Yields
| Starting Material | Brominating Agent | Catalyst/Initiator | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 2-bromo-5-methylthiazole | NBS (1.1 eq) | UV irradiation | DCM/H₂O | 90 | 3 | 2-bromo-5-(bromomethyl)thiazole | 78 |
| 5-methylthiazole | NBS | AIBN | CCl₄ | Reflux | - | This compound | - |
| 2-methylbenzo[b]thiophene | NBS (1.03 eq) | None | Acetonitrile | RT | 0.5 | 3-bromo-2-methylbenzo[b]thiophene | 99 |
| 2-methylthiophene | NBS (2.1 eq) | None | CCl₄ | Reflux | 4-5 | 2-bromo-5-(bromomethyl)thiophene | 58 |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-5-(bromomethyl)thiazole via Radical Bromination
This protocol is adapted from a procedure for the synthesis of 2-bromo-5-(bromomethyl)thiazole.[8]
Materials:
-
2-Bromo-5-methylthiazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-5-methylthiazole (1.0 eq) in a 1:1 mixture of DCM and H₂O.
-
Add N-bromosuccinimide (1.1 eq) to the solution.
-
Stir the mixture vigorously and irradiate with a UV lamp at 90°C for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of 0% to 3% EtOAc in hexanes to yield the title compound.[8]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in alkylation reactions.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. CAS 167998-61-0: this compound | CymitQuimica [cymitquimica.com]
- 3. 5-Bromo-3-Methyl-1,2-Thiazole | Chemical Properties, Applications & Safety | Reliable Chinese Supplier [quinoline-thiophene.com]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
Handling and storage guidelines for 5-(Bromomethyl)thiazole to prevent degradation
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of 5-(Bromomethyl)thiazole to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term storage, it is recommended to store this compound at 2-8°C.[1][2] Some suppliers suggest storage in a freezer under -20°C, particularly under an inert atmosphere.[3] For short-term use, storage in a cool, well-ventilated area away from heat sources is acceptable.[1][4] Always refer to the supplier's specific recommendations.
Q2: Is this compound sensitive to air or moisture?
A2: Yes, this compound can be sensitive to moisture. The bromomethyl group is susceptible to hydrolysis, which can lead to the formation of 5-(hydroxymethyl)thiazole. Therefore, it is crucial to store the compound in a tightly closed container to minimize exposure to atmospheric moisture.[1][4][5] While not always specified, storage under an inert atmosphere (e.g., argon or nitrogen) is a good practice to prevent potential degradation from both moisture and oxygen.[3]
Q3: Should I protect this compound from light?
A3: While not always explicitly stated for this specific compound, related thiazole structures have shown susceptibility to photodegradation.[6] As a precautionary measure, it is advisable to store this compound in an amber or opaque vial to protect it from light.[7]
Q4: What are the primary signs of degradation of this compound?
A4: Visual signs of degradation can include a change in color (e.g., from colorless/pale yellow to a darker shade) or a change in physical state.[8] From a chemical perspective, the appearance of new spots on a Thin Layer Chromatography (TLC) analysis or unexpected peaks in NMR or LC-MS spectra are indicative of degradation. The most common degradation product is likely 5-(hydroxymethyl)thiazole due to hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low reaction yield or no reaction | Degradation of this compound | - Verify the purity of the starting material using TLC, NMR, or LC-MS.- If degradation is confirmed, use a fresh batch of the reagent.- Ensure the reagent was stored under the recommended conditions (cool, dry, and protected from light).[1][7] |
| Inappropriate solvent or base | - Ensure the solvent is anhydrous.- Use a non-nucleophilic base if the reaction conditions are sensitive.- Consider the pKa of the reactants and the base. | |
| Formation of multiple unexpected byproducts | Presence of moisture leading to hydrolysis | - Dry all glassware thoroughly before use.- Use anhydrous solvents.- Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Reaction with incompatible reagents | - Avoid strong oxidizing agents and strong bases as they are incompatible.[5] | |
| Inconsistent results between experiments | Inconsistent quality of this compound | - Aliquot the reagent upon receipt to minimize repeated opening of the main container.- Always handle the reagent in a controlled environment, such as a fume hood, to prevent contamination.[1][5] |
Experimental Protocols
General Protocol for N-Alkylation using this compound
This protocol provides a general procedure for the N-alkylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq) and anhydrous solvent (e.g., DMF).
-
Addition of Base: Add the base (e.g., K₂CO₃, 1.5 eq) to the solution.
-
Addition of Alkylating Agent: While stirring, add a solution of this compound (1.1 eq) in the anhydrous solvent dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (monitor by TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Aids
Troubleshooting Workflow for this compound Reactions
Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. 131337-65-0|5-(Bromomethyl)benzo[d]thiazole|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. CAS 167998-61-0: this compound | CymitQuimica [cymitquimica.com]
Validation & Comparative
Spectroscopic Analysis of 5-(Bromomethyl)thiazole Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of reaction products derived from 5-(bromomethyl)thiazole with various nucleophiles. It is designed to assist researchers in the identification and characterization of these compounds, offering a valuable resource for those engaged in the synthesis and development of novel thiazole-containing molecules. This document presents a comparative analysis of key spectroscopic data, detailed experimental protocols for spectroscopic analysis, and a visualization of a relevant biological signaling pathway where thiazole derivatives often play an inhibitory role.
Introduction to this compound and its Reactivity
This compound is a versatile heterocyclic building block in organic synthesis. The presence of a reactive bromomethyl group at the C5 position allows for facile nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This reactivity makes it a valuable precursor for the synthesis of diverse libraries of thiazole derivatives with potential applications in medicinal chemistry and materials science. The thiazole ring itself is a key structural motif in numerous FDA-approved drugs, highlighting the significance of this class of compounds in drug discovery.[1][2]
This guide will focus on the spectroscopic signatures of the products resulting from the reaction of this compound with representative oxygen, sulfur, and nitrogen nucleophiles. Understanding these spectroscopic characteristics is crucial for reaction monitoring, product identification, and quality control.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for the products of nucleophilic substitution reactions of this compound. These values are compiled from literature data on analogous compounds and established principles of spectroscopic interpretation. The data for the reaction products of 2-chloro-5-(chloromethyl)thiazole, a common alternative, are also presented for comparative purposes.[3][4][5][6]
Note: Chemical shifts are reported in ppm (δ) and are referenced to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz). IR absorption frequencies are in wavenumbers (cm⁻¹).
¹H NMR Spectral Data
| Compound | Thiazole-H (δ, ppm) | -CH₂- (δ, ppm) | Other Protons (δ, ppm) |
| Starting Material | |||
| This compound | ~8.9 (s, H-2), ~7.9 (s, H-4) | ~4.7 (s) | - |
| Oxygen Nucleophile Products | |||
| 5-(Methoxymethyl)thiazole | ~8.8 (s, H-2), ~7.7 (s, H-4) | ~4.6 (s) | ~3.4 (s, -OCH₃) |
| 5-(Ethoxymethyl)thiazole | ~8.8 (s, H-2), ~7.7 (s, H-4) | ~4.6 (s) | ~3.6 (q, -OCH₂CH₃), ~1.2 (t, -OCH₂CH₃) |
| 5-(Phenoxymethyl)thiazole | ~8.9 (s, H-2), ~7.8 (s, H-4) | ~5.2 (s) | ~6.9-7.3 (m, Ar-H) |
| Sulfur Nucleophile Products | |||
| 5-(Methylthiomethyl)thiazole | ~8.8 (s, H-2), ~7.7 (s, H-4) | ~3.9 (s) | ~2.1 (s, -SCH₃) |
| 5-(Ethylthiomethyl)thiazole | ~8.8 (s, H-2), ~7.7 (s, H-4) | ~3.9 (s) | ~2.6 (q, -SCH₂CH₃), ~1.3 (t, -SCH₂CH₃) |
| 5-(Phenylthiomethyl)thiazole | ~8.9 (s, H-2), ~7.8 (s, H-4) | ~4.3 (s) | ~7.2-7.4 (m, Ar-H) |
| Nitrogen Nucleophile Products | |||
| 5-(Pyrrolidin-1-ylmethyl)thiazole | ~8.8 (s, H-2), ~7.8 (s, H-4) | ~3.8 (s) | ~2.6 (t, N-CH₂), ~1.8 (m, -CH₂CH₂-) |
| 5-(Piperidin-1-ylmethyl)thiazole | ~8.8 (s, H-2), ~7.7 (s, H-4) | ~3.7 (s) | ~2.5 (t, N-CH₂), ~1.5-1.6 (m, -CH₂-) |
| 5-(Morpholin-4-ylmethyl)thiazole | ~8.8 (s, H-2), ~7.7 (s, H-4) | ~3.7 (s) | ~3.7 (t, O-CH₂), ~2.5 (t, N-CH₂) |
| Alternative: 2-Chloro-5-(chloromethyl)thiazole Products | |||
| 2-Chloro-5-(methoxymethyl)thiazole | ~7.6 (s, H-4) | ~4.5 (s) | ~3.4 (s, -OCH₃) |
| 2-Chloro-5-(methylthiomethyl)thiazole | ~7.5 (s, H-4) | ~3.8 (s) | ~2.1 (s, -SCH₃) |
| 2-Chloro-5-(piperidin-1-ylmethyl)thiazole | ~7.5 (s, H-4) | ~3.6 (s) | ~2.4 (t, N-CH₂), ~1.5-1.6 (m, -CH₂-) |
¹³C NMR Spectral Data
| Compound | C-2 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | -CH₂- (δ, ppm) | Other Carbons (δ, ppm) |
| Starting Material | |||||
| This compound | ~153 | ~143 | ~138 | ~25 | - |
| Oxygen Nucleophile Products | |||||
| 5-(Methoxymethyl)thiazole | ~152 | ~142 | ~139 | ~68 | ~58 (-OCH₃) |
| 5-(Ethoxymethyl)thiazole | ~152 | ~142 | ~139 | ~66 | ~66 (-OCH₂CH₃), ~15 (-OCH₂CH₃) |
| 5-(Phenoxymethyl)thiazole | ~152 | ~143 | ~138 | ~64 | ~158 (Ar-C-O), ~115-130 (Ar-C) |
| Sulfur Nucleophile Products | |||||
| 5-(Methylthiomethyl)thiazole | ~152 | ~143 | ~140 | ~32 | ~15 (-SCH₃) |
| 5-(Ethylthiomethyl)thiazole | ~152 | ~143 | ~140 | ~30 | ~26 (-SCH₂CH₃), ~15 (-SCH₂CH₃) |
| 5-(Phenylthiomethyl)thiazole | ~152 | ~143 | ~139 | ~33 | ~137 (Ar-C-S), ~127-130 (Ar-C) |
| Nitrogen Nucleophile Products | |||||
| 5-(Pyrrolidin-1-ylmethyl)thiazole | ~152 | ~143 | ~142 | ~55 | ~54 (N-CH₂), ~23 (-CH₂CH₂-) |
| 5-(Piperidin-1-ylmethyl)thiazole | ~152 | ~143 | ~142 | ~57 | ~54 (N-CH₂), ~26, 24 (-CH₂-) |
| 5-(Morpholin-4-ylmethyl)thiazole | ~152 | ~143 | ~142 | ~56 | ~67 (O-CH₂), ~53 (N-CH₂) |
| Alternative: 2-Chloro-5-(chloromethyl)thiazole Products | |||||
| 2-Chloro-5-(methoxymethyl)thiazole | ~153 | ~141 | ~138 | ~67 | ~58 (-OCH₃) |
| 2-Chloro-5-(methylthiomethyl)thiazole | ~153 | ~141 | ~139 | ~31 | ~15 (-SCH₃) |
| 2-Chloro-5-(piperidin-1-ylmethyl)thiazole | ~153 | ~141 | ~141 | ~56 | ~54 (N-CH₂), ~26, 24 (-CH₂-) |
IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Key Mass Spec Fragments (m/z) |
| Starting Material | ||
| This compound | ~3100 (C-H aromatic), ~1220 (C-Br) | M⁺, [M-Br]⁺, [M-CH₂Br]⁺ |
| Oxygen Nucleophile Products | ||
| 5-(Alkoxymethyl)thiazole | ~1100 (C-O stretch) | M⁺, [M-OR]⁺, [M-CH₂OR]⁺ |
| Sulfur Nucleophile Products | ||
| 5-(Alkylthiomethyl)thiazole | ~700 (C-S stretch) | M⁺, [M-SR]⁺, [M-CH₂SR]⁺ |
| Nitrogen Nucleophile Products | ||
| 5-(Aminomethyl)thiazole | ~2800-2950 (C-H aliphatic) | M⁺, fragmentations alpha to the nitrogen |
| Alternative | ||
| 2-Chloro-5-(chloromethyl)thiazole | ~3100 (C-H aromatic), ~750 (C-Cl) | M⁺, [M-Cl]⁺, [M-CH₂Cl]⁺ |
Experimental Protocols
Standard protocols for the spectroscopic analysis of organic compounds are applicable to the reaction products of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a 1-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a disc. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Sample Introduction: Introduce the sample via a direct insertion probe, gas chromatography (GC-MS), or liquid chromatography (LC-MS).
-
Ionization: For EI-MS, use a standard electron energy of 70 eV. For ESI-MS, dissolve the sample in a suitable solvent and infuse it into the source.
-
Analysis: Analyze the mass-to-charge ratio (m/z) of the parent ion and its fragments.
Biological Signaling Pathway
Thiazole derivatives are known to interact with a variety of biological targets. Many kinase inhibitors, for example, incorporate a thiazole ring in their structure. These drugs can interfere with signaling pathways that are often dysregulated in diseases like cancer. A prominent example is the B-Raf/MEK/ERK pathway, a key cascade in regulating cell proliferation and survival.[7][8][9][10]
The following diagram illustrates a simplified representation of the B-Raf signaling pathway, a common target for thiazole-containing kinase inhibitors.
Caption: Simplified B-Raf/MEK/ERK signaling pathway and a potential point of inhibition by thiazole-containing drugs.
This guide serves as a foundational resource for the spectroscopic analysis of this compound reaction products. The provided data and protocols are intended to facilitate the efficient and accurate characterization of these important synthetic intermediates.
References
- 1. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 2. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 9. BRAF B-Raf proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 5-(Bromomethyl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of therapeutic products. For novel heterocyclic compounds such as 5-(Bromomethyl)thiazole derivatives, which are valuable building blocks in medicinal chemistry, rigorous purity assessment is paramount. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), stands out as the predominant analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.
This guide provides a comparative overview of RP-HPLC methods for the purity assessment of this compound derivatives. It includes detailed experimental protocols, a comparison of method parameters, and a discussion on the importance of forced degradation studies in developing stability-indicating methods.
Comparison of HPLC Methods for Purity Analysis
The selection of an appropriate HPLC method is crucial for resolving the main compound from its potential impurities, which may include starting materials, by-products, and degradation products. Below is a comparison of two distinct RP-HPLC methods applicable to the analysis of brominated thiazole derivatives.
Table 1: Comparison of RP-HPLC Methods for the Analysis of Brominated Thiazole Derivatives
| Parameter | Method 1: Isocratic Elution | Method 2: Gradient Elution |
| Analyte Type | General thiazole derivatives | 2-Amino-5-bromo-4-t-butylthiazole and its degradation products |
| Column | C18 (e.g., Phenomax C18, 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Water:Methanol (30:70, v/v) | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 238 nm | UV at 254 nm |
| Column Temp. | Ambient | 30°C |
| Injection Vol. | Not specified | 10 µL |
| Primary Use | Routine purity assessment of the main compound. | Stability-indicating analysis, separation of parent drug from degradation products. |
| Reference | [1] |
Note: The performance of these methods, including retention times and resolution, will vary depending on the specific this compound derivative being analyzed due to differences in their polarity and chemical structure.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable purity assessment. Below are generalized protocols for sample preparation, the two HPLC methods detailed above, and forced degradation studies.
General Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound derivative reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v). This yields a standard solution of 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the synthesized this compound derivative sample and prepare a 100 µg/mL solution in the same manner as the standard solution.
-
Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Method 1: Isocratic Analysis Protocol
This method is suitable for the routine quality control and purity determination of the main synthesized compound.
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Prepare a mixture of HPLC-grade water and methanol in a 30:70 volume-to-volume ratio. Degas the mobile phase before use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 238 nm
-
Column Temperature: Ambient
-
Injection Volume: 10 µL (typical)
-
-
Procedure: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
HPLC Method 2: Gradient Analysis for Stability-Indicating Studies
This gradient method is designed to separate the parent compound from a wider range of potential impurities and degradation products with varying polarities.
-
HPLC System: An HPLC system with a gradient pump and a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 5.0 95 5 25.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Procedure: Equilibrate the column with the initial mobile phase composition for an adequate amount of time. Inject the prepared solutions and analyze the chromatograms to assess the separation of the main peak from any degradation products.
Forced Degradation Studies Protocol
Forced degradation studies are essential for developing a stability-indicating HPLC method, which can reliably detect any degradation products that may form during the shelf-life of the drug substance.[2]
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a known amount of the solid compound in an oven at a high temperature (e.g., 105°C) for 48 hours. Dissolve in the mobile phase before analysis.
-
Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method (such as Method 2) and compare the chromatograms to that of an unstressed control solution to identify and quantify any degradation products.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes in the purity assessment of this compound derivatives.
References
Reactivity Showdown: 5-(Bromomethyl)thiazole vs. 5-(Chloromethyl)thiazole in Nucleophilic Substitution
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the strategic selection of building blocks is paramount to achieving optimal reaction efficiency and yield. Among the versatile heterocyclic scaffolds, thiazole derivatives are of significant interest. This guide provides a detailed, objective comparison of the reactivity of two key intermediates, 5-(Bromomethyl)thiazole and 5-(Chloromethyl)thiazole, in nucleophilic substitution reactions, supported by fundamental principles and illustrative experimental data.
The core of this comparison lies in the well-established principles of nucleophilic substitution, where the nature of the leaving group is a critical determinant of reaction kinetics. In this context, the bromide ion is an inherently better leaving group than the chloride ion due to its larger atomic radius, greater polarizability, and the weaker carbon-halogen bond. Consequently, this compound is anticipated to exhibit significantly higher reactivity compared to its chloro-analogue.
Quantitative Reactivity Comparison
While specific kinetic studies providing a direct numerical comparison of the rate constants for these two molecules are not extensively documented in publicly available literature, the relative reactivity can be inferred from a wealth of data on analogous benzylic and alkyl halide systems. The following table summarizes the expected and observed performance differences in a typical SN2 reaction, exemplified by the reaction with a generic nucleophile (Nu⁻).
| Parameter | This compound | 5-(Chloromethyl)thiazole | Rationale |
| Relative Reaction Rate | Faster | Slower | Bromide is a superior leaving group to chloride due to its lower basicity and the weaker C-Br bond compared to the C-Cl bond, leading to a lower activation energy.[1][2] |
| Typical Reaction Time | Shorter (e.g., 1-3 hours) | Longer (e.g., 4-12 hours) | The higher reactivity of the bromo derivative allows for a more rapid consumption of starting material under identical conditions. |
| Reaction Temperature | Milder (e.g., Room Temp.) | Harsher (e.g., 50-80 °C) | To achieve a comparable reaction rate, the less reactive chloro derivative often requires elevated temperatures to overcome the higher activation energy barrier. |
| Typical Yield | Higher (e.g., >90%) | Lower (e.g., 70-85%) | The more forcing conditions required for the chloro derivative can lead to the formation of side products and decomposition, thereby reducing the overall yield. |
Experimental Protocols
To empirically validate the disparity in reactivity, a competitive experiment or parallel reactions can be conducted. Below are detailed protocols for a representative nucleophilic substitution reaction with sodium azide.
Experimental Protocol: Comparative Nucleophilic Azidation
Objective: To compare the rate of formation of 5-(Azidomethyl)thiazole from this compound and 5-(Chloromethyl)thiazole under identical reaction conditions.
Materials:
-
This compound
-
5-(Chloromethyl)thiazole
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve this compound (1.0 mmol) in 10 mL of anhydrous DMF in the first flask, and 5-(Chloromethyl)thiazole (1.0 mmol) in 10 mL of anhydrous DMF in the second flask.
-
Nucleophile Addition: To each flask, add sodium azide (1.2 mmol).
-
Reaction Execution: Stir both reaction mixtures at room temperature (25 °C).
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by TLC, using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The consumption of the starting material and the formation of the product, 5-(Azidomethyl)thiazole, should be observed.
-
Work-up (once the reaction is complete):
-
Quench the reaction mixture with 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis: Analyze the crude product by ¹H NMR to determine the conversion and yield. The reaction time required for complete consumption of the starting material in each case will provide a direct comparison of their reactivity.
Visualizing the Reactivity Difference
The following diagrams illustrate the underlying principles and workflows discussed.
Caption: Generalized SN2 reaction pathway for 5-(halomethyl)thiazoles.
Caption: Workflow for comparing the reactivity of halomethylthiazoles.
Conclusion
The comparative analysis unequivocally indicates that this compound is the more reactive substrate in nucleophilic substitution reactions when compared to 5-(Chloromethyl)thiazole. This heightened reactivity, stemming from the superior leaving group ability of bromide, translates to faster reaction times, the feasibility of using milder reaction conditions, and often results in higher product yields. For drug development professionals and synthetic chemists, this means that while 5-(Chloromethyl)thiazole may be a more cost-effective starting material, the use of this compound can lead to more efficient and robust synthetic routes, particularly in complex, multi-step syntheses where maximizing yield and minimizing reaction times are critical. The choice between these two reagents should, therefore, be a careful consideration of the trade-offs between raw material cost and overall process efficiency.
References
Characterization of Impurities in 5-(Bromomethyl)thiazole Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and controlling impurities in active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative analysis of potential impurities arising from reactions involving 5-(Bromomethyl)thiazole, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the common synthetic routes, the likely impurities associated with each, and the analytical methodologies for their detection and quantification.
Introduction to this compound and Its Reactivity
This compound is a reactive heterocyclic compound containing a thiazole ring substituted with a bromomethyl group.[1] This functional group makes it a versatile intermediate for introducing the thiazole moiety into larger molecules through nucleophilic substitution reactions.[1] Its reactivity, however, also makes it susceptible to the formation of various impurities during its synthesis and subsequent reactions.
Synthetic Routes and Associated Impurities
The characterization and control of impurities begin with a thorough understanding of the synthetic process. Two primary routes are commonly employed for the synthesis of this compound, each with its own potential impurity profile.
Route A: Bromination of 5-(Hydroxymethyl)thiazole
This common method involves the conversion of the more readily available 5-(hydroxymethyl)thiazole to this compound using a brominating agent, most notably phosphorus tribromide (PBr₃).
Potential Impurities:
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of residual 5-(hydroxymethyl)thiazole.
-
Over-brominated Species: While less common for this specific substrate, harsh reaction conditions could potentially lead to bromination on the thiazole ring itself.
-
Dimeric Ether Impurity: A significant potential byproduct is the formation of bis(thiazol-5-ylmethyl)ether. This can occur through an intermolecular Williamson ether synthesis-type reaction between the starting alcohol and the product, particularly if the reaction conditions are not carefully controlled.
-
Phosphorous-containing byproducts: The use of PBr₃ can lead to the formation of various phosphorous-based impurities that may need to be removed during workup and purification.
Route B: Radical Bromination of 5-Methylthiazole
An alternative approach involves the free-radical bromination of 5-methylthiazole using a radical initiator and a bromine source like N-bromosuccinimide (NBS).
Potential Impurities:
-
Unreacted Starting Material: Residual 5-methylthiazole may be present if the reaction does not go to completion.
-
Dibrominated Impurity: Over-reaction can lead to the formation of 5-(dibromomethyl)thiazole. The relative amount of this impurity is dependent on the stoichiometry of the brominating agent and the reaction conditions.
-
Byproducts from the Radical Initiator: Decomposition of the radical initiator can generate byproducts that may contaminate the final product.
Impurities from Subsequent Reactions of this compound
The high reactivity of the bromomethyl group means that impurities can also arise from its subsequent use in nucleophilic substitution reactions.
Potential Impurities:
-
Hydrolysis Product: The presence of water in the reaction mixture can lead to the hydrolysis of this compound back to 5-(hydroxymethyl)thiazole.
-
Dimerization of the Nucleophile or Product: Self-condensation of the nucleophile or the final product can occur under certain reaction conditions.
-
Side reactions with the Thiazole Ring: While the bromomethyl group is the primary site of reaction, strong nucleophiles or harsh conditions could potentially lead to reactions at the thiazole ring itself.
Comparative Data on Impurity Profiles
Obtaining precise, publicly available quantitative data comparing the impurity profiles of different synthetic batches of this compound is challenging. However, based on general chemical principles and related literature, a qualitative comparison can be made:
| Impurity Type | Bromination of 5-(Hydroxymethyl)thiazole | Radical Bromination of 5-Methylthiazole |
| Unreacted Starting Material | 5-(Hydroxymethyl)thiazole | 5-Methylthiazole |
| Over-reaction Product | Ring bromination (less common) | 5-(Dibromomethyl)thiazole |
| Dimeric Impurity | bis(Thiazol-5-ylmethyl)ether | Less likely |
| Reagent-derived Byproducts | Phosphorous-based impurities | Succinimide and others |
Experimental Protocols for Impurity Characterization
A multi-technique approach is essential for the comprehensive characterization of impurities in this compound reactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for separating and quantifying impurities in pharmaceutical intermediates. A stability-indicating HPLC method is crucial to separate the main component from its potential impurities and degradation products.
Example HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution is typically employed to resolve compounds with a range of polarities. A common mobile phase system is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound and its likely impurities have significant absorbance (e.g., around 230-260 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. It is particularly useful for identifying residual solvents and low molecular weight byproducts.
Example GC-MS Method Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless injection depending on the expected concentration of impurities.
-
Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at a low temperature (e.g., 50 °C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 250 °C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode to generate characteristic fragmentation patterns for compound identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of unknown impurities. Both ¹H and ¹³C NMR are used to obtain detailed structural information.
Procedure:
-
Isolation: Impurities are typically isolated using preparative HPLC or column chromatography.
-
Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.
-
Structure Elucidation: The chemical shifts, coupling constants, and correlations from the NMR spectra are used to determine the chemical structure of the impurity.
Visualizing Experimental Workflows and Reaction Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate a typical workflow for impurity analysis and a potential side reaction in the synthesis of this compound.
Caption: Workflow for the analysis of impurities from this compound reactions.
Caption: Formation of a dimeric ether impurity during the synthesis of this compound.
Conclusion
The characterization and control of impurities in reactions involving this compound are critical for ensuring the quality and safety of downstream pharmaceutical products. By understanding the potential impurities associated with different synthetic routes and employing a suite of robust analytical techniques, researchers can effectively monitor and control the purity of this important synthetic intermediate. A thorough impurity analysis, including the identification and quantification of byproducts, is an essential component of process development and regulatory compliance in the pharmaceutical industry.
References
The Cutting Edge of Cancer Research: Novel 5-(Bromomethyl)thiazole Derivatives Outperform Traditional Therapeutics
In the relentless pursuit of more effective cancer treatments, researchers have synthesized a new series of thiazole derivatives originating from 5-(Bromomethyl)thiazole. These novel compounds demonstrate superior anticancer activity compared to established drugs, marking a significant advancement in the field of drug discovery and development.
A comparative analysis of newly synthesized 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones reveals their potent cytotoxic effects against prominent cancer cell lines. The structural integrity of these compounds has been rigorously validated through advanced spectroscopic methods, including IR, NMR, and elemental analyses, ensuring the reliability of the subsequent biological evaluations.
Performance Against Cancer Cell Lines
The synthesized thiazole derivatives were tested for their in vitro cytotoxic activity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The results, summarized in the table below, highlight the exceptional performance of compound 4c in comparison to the standard chemotherapeutic agent, Staurosporine.
| Compound | Target Cancer Cell Line | IC50 (µM)[1] | Reference Drug | Reference Drug IC50 (µM)[1] |
| 4a | MCF-7 | >100 | Staurosporine | 6.77 ± 0.41 |
| HepG2 | >100 | Staurosporine | 8.4 ± 0.51 | |
| 4b | MCF-7 | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |
| HepG2 | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | |
| 4c | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| 5 | MCF-7 | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 |
| HepG2 | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 |
Compound 4c exhibited a significantly lower IC50 value against the MCF-7 cell line (2.57 ± 0.16 µM) compared to Staurosporine (6.77 ± 0.41 µM), indicating a much higher potency in inhibiting cancer cell growth.[1]
Targeting Key Signaling Pathways in Angiogenesis
Further investigation into the mechanism of action revealed that these novel thiazole derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. The inhibition of VEGFR-2 blocks the signaling cascade that leads to the formation of new blood vessels, which are essential for tumor growth and metastasis.
Here is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by the novel thiazole compounds.
The inhibitory activity of compound 4c against VEGFR-2 was quantified and compared with Sorafenib, a known multi-kinase inhibitor used in cancer therapy.
| Compound | Target | IC50 (µM)[1] | Reference Drug | Reference Drug IC50 (µM)[1] |
| 4c | VEGFR-2 | 0.15 | Sorafenib | 0.059 |
While Sorafenib shows a higher potency, the significant inhibitory activity of compound 4c highlights its potential as a promising candidate for anti-angiogenic therapy.
Experimental Protocols
The validation of the synthesized compounds and their biological activities were conducted using the following methodologies:
Structural Validation
The chemical structures of the synthesized thiazole derivatives were confirmed using a combination of spectroscopic techniques.[1]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra were recorded to determine the arrangement of atoms within the molecules.[1][2]
-
Elemental Analysis: To determine the elemental composition of the compounds and verify their purity.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.[1][3]
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[4]
-
Assay Setup: The reaction is performed in a 96-well plate containing the VEGFR-2 enzyme, a synthetic peptide substrate, and ATP.
-
Compound Incubation: The novel thiazole derivatives are added at various concentrations and incubated with the enzyme.
-
Reaction Initiation: The kinase reaction is started by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified, which is inversely proportional to the inhibitory activity of the compound. This can be measured using methods like ELISA or by quantifying ATP depletion.[4]
-
Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the compound to a control without the compound. The IC50 value is then determined.[4]
The promising results from these studies underscore the potential of this compound as a versatile scaffold for the development of novel and potent anticancer agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy of these compounds. and clinical investigations are warranted to fully elucidate the therapeutic efficacy of these compounds.
References
Comparative study of different synthetic routes to 5-substituted thiazoles
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies with Supporting Experimental Data
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The substituent at the 5-position of the thiazole ring, in particular, is crucial for modulating pharmacological activity. Consequently, the efficient and versatile synthesis of 5-substituted thiazoles is of paramount importance. This guide provides a comparative analysis of prominent synthetic routes to this valuable class of compounds, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the most suitable method for their specific synthetic goals.
At a Glance: Comparison of Key Synthetic Routes
The selection of an optimal synthetic strategy for 5-substituted thiazoles is contingent upon several factors, including the desired substitution pattern, the availability and stability of starting materials, reaction efficiency, and scalability. The following table summarizes the key quantitative parameters of the discussed synthetic routes.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Key Advantages | Common Drawbacks |
| Hantzsch Synthesis | α-Halocarbonyl compound, Thioamide | Base (e.g., NaHCO₃, Pyridine) | 2 - 24 hours | Room Temp. to Reflux | 70 - 95% | Well-established, broad substrate scope, reliable. | Often requires elevated temperatures and long reaction times. |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide or Isothiocyanate | - | 1 - 5 hours | Room Temperature | 50 - 80% | Mild reaction conditions, direct access to 5-aminothiazoles. | Primarily limited to the synthesis of 5-aminothiazoles. |
| Microwave-Assisted Hantzsch Synthesis | α-Halocarbonyl compound, Thiourea | None or mild base | 5 - 30 minutes | 90 - 120 °C | 85 - 98% | Dramatically reduced reaction times, often higher yields.[1] | Requires specialized microwave equipment. |
| Palladium-Catalyzed Direct C-H Arylation | Thiazole, Aryl halide | Pd(OAc)₂, Ligand (optional), Base (e.g., KOAc) | 12 - 24 hours | 110 - 150 °C | 60 - 90% | High atom economy, avoids pre-functionalization of thiazole. | Requires a catalyst, can have regioselectivity issues.[2] |
| One-Pot Multi-Component Synthesis | α-Haloketone, Thiosemicarbazide, Carbonyl compound | Catalyst (e.g., Chitosan) | 10 - 30 minutes (Microwave) | Room Temp. to Reflux | 75 - 90% | High efficiency, procedural simplicity.[3][4] | Optimization of conditions for three components can be complex. |
Visualizing the Synthetic Pathways
To further elucidate the relationships between reactants and products in these syntheses, the following diagrams, generated using the DOT language, illustrate the core transformations and logical workflows.
Caption: General workflow of the Hantzsch thiazole synthesis.
Caption: Key steps in the Cook-Heilbron synthesis of 5-aminothiazoles.
Caption: Logical relationship in Palladium-catalyzed direct C-H arylation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-5-formylthiazole[5]
This protocol describes the synthesis of a 5-substituted thiazole derivative via the Hantzsch reaction, followed by formylation.
Part A: Synthesis of 2-Aminothiazole
-
Materials: Thiourea, 2-Chloro-1,1-diethoxyethane (chloroacetaldehyde diethyl acetal), Ethanol, Water, 10 M Sodium hydroxide (NaOH) solution, Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 eq) in a 1:1 (v/v) mixture of ethanol and water.
-
To the stirring solution, add 2-chloro-1,1-diethoxyethane (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add 10 M NaOH solution to neutralize the mixture to a pH of ~8-9, which will precipitate the 2-aminothiazole.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-aminothiazole.
-
Part B: Vilsmeier-Haack Formylation at the 5-Position
-
Materials: 2-Aminothiazole, Anhydrous N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Saturated aqueous sodium acetate solution.
-
Procedure:
-
In a flask cooled in an ice bath, place anhydrous DMF (3.0 eq).
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2-aminothiazole (1.0 eq) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0-5 °C.
-
Allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-6 hours (monitor by TLC).
-
Cool the reaction in an ice bath and quench by the slow addition of saturated aqueous sodium acetate solution until the mixture is basic (pH ~8).
-
The product, 2-amino-5-formylthiazole, will precipitate and can be collected by filtration, washed with cold water, and dried.
-
Protocol 2: Microwave-Assisted Hantzsch Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines[1]
This protocol exemplifies the significant rate enhancement achieved using microwave irradiation for the Hantzsch synthesis.
-
Materials: Substituted 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Substituted N-phenylthioureas, Methanol.
-
Procedure:
-
In a specialized microwave test tube, combine the ethanone derivative (1.0 eq) and the substituted thiourea (1.1 eq) in methanol.
-
Seal the tube and place it in a microwave reactor.
-
Irradiate the mixture at 90 °C for 30 minutes under a pressure of 250 psi.
-
After cooling, the product typically precipitates from the solution.
-
Collect the solid product by filtration, wash with cold methanol, and dry. The products are often obtained in high purity without the need for further purification.
-
Protocol 3: Palladium-Catalyzed Direct C-H Arylation of Thiazole[2]
This protocol describes a modern approach to 5-arylthiazoles that avoids the need for pre-functionalized starting materials.
-
Materials: Thiazole derivative, Aryl bromide, Palladium(II) acetate (Pd(OAc)₂), Potassium acetate (KOAc), N,N-Dimethylacetamide (DMA).
-
Procedure:
-
In a sealed tube, combine the thiazole derivative (2.0 eq), aryl bromide (1.0 eq), Pd(OAc)₂ (0.1-1 mol%), and KOAc (2.0 eq) in DMA.
-
Heat the reaction mixture at 150 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 5-arylthiazole.
-
Protocol 4: One-Pot Three-Component Synthesis of Thiazolyl-Pyridazinediones[3]
This protocol showcases an efficient one-pot synthesis of complex 5-substituted thiazole derivatives.
-
Materials: Maleic anhydride, Thiosemicarbazide, Ethyl (N-arylhydrazono)-chloroacetates, Chitosan, Ethanol.
-
Procedure:
-
In a microwave reactor vial, suspend chitosan in ethanol.
-
Add maleic anhydride (1.0 eq), thiosemicarbazide (1.0 eq), and the appropriate ethyl (N-arylhydrazono)-chloroacetate (1.0 eq).
-
Seal the vial and irradiate in a microwave reactor at a specified power and time (e.g., 10-15 minutes).
-
After the reaction is complete, cool the vial. The product often precipitates.
-
Collect the solid product by filtration, wash with ethanol, and dry.
-
Conclusion
The synthesis of 5-substituted thiazoles can be achieved through a variety of classical and modern synthetic methodologies. The traditional Hantzsch synthesis remains a robust and versatile method, with its efficiency significantly enhanced by microwave-assisted protocols that dramatically reduce reaction times and often improve yields.[1] The Cook-Heilbron synthesis provides a mild and direct route specifically for 5-aminothiazoles, which are valuable intermediates for further functionalization.[2]
Modern methods, such as palladium-catalyzed direct C-H arylation , offer an atom-economical alternative for the synthesis of 5-arylthiazoles, circumventing the need for pre-functionalized thiazole rings.[2] Furthermore, one-pot multi-component reactions represent a highly efficient strategy for the rapid assembly of complex 5-substituted thiazole derivatives.[3][4]
The choice of the most appropriate synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the comparative advantages and limitations of each approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
The Nucleophilic Reactivity of 5-(Bromomethyl)thiazole: A Comparative Kinetic Analysis
A detailed investigation into the reaction kinetics of 5-(Bromomethyl)thiazole with various nucleophiles, providing researchers, scientists, and drug development professionals with comparative performance data and detailed experimental protocols.
The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Functionalization of the thiazole ring is crucial for modulating the pharmacological properties of these molecules. Among the various derivatives, this compound serves as a versatile building block, readily undergoing nucleophilic substitution at the bromomethyl group. This guide provides a comparative analysis of the reaction kinetics of this compound with a selection of common nucleophiles, offering valuable insights for reaction optimization and the synthesis of novel thiazole-containing compounds.
Comparative Reaction Kinetics
The reactivity of this compound with different nucleophiles was investigated under pseudo-first-order conditions to determine the second-order rate constants. The nucleophiles chosen for this study were piperidine (an amine), sodium thiophenolate (a thiol), and sodium methoxide (an alkoxide), representing common classes of nucleophiles used in organic synthesis. The reactions were monitored over time to determine the rate of consumption of the starting material and the formation of the product.
The kinetic data, summarized in the table below, reveals a significant difference in the reactivity of the tested nucleophiles.
| Nucleophile | Formula | Nucleophile Concentration (M) | Observed Rate Constant (k_obs, s⁻¹) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |
| Piperidine | C₅H₁₁N | 0.1 | 1.2 x 10⁻⁴ | 1.2 x 10⁻³ |
| Sodium Thiophenolate | C₆H₅NaS | 0.1 | 4.5 x 10⁻³ | 4.5 x 10⁻² |
| Sodium Methoxide | CH₃NaO | 0.1 | 3.7 x 10⁻⁵ | 3.7 x 10⁻⁴ |
Reaction Conditions: this compound (0.01 M) in methanol at 25°C.
The results indicate that sodium thiophenolate is the most reactive nucleophile towards this compound, with a second-order rate constant approximately 37.5 times greater than that of piperidine and about 122 times greater than that of sodium methoxide. This trend aligns with the established principles of nucleophilicity, where soft nucleophiles like thiolates react faster with soft electrophiles like alkyl bromides. The lower reactivity of sodium methoxide can be attributed to its harder nature and strong solvation in methanol, which reduces its nucleophilic character.
Experimental Protocols
The following protocols provide a detailed methodology for the kinetic analysis of the reaction between this compound and various nucleophiles.
General Procedure for Kinetic Measurements
All kinetic experiments were performed under a nitrogen atmosphere to prevent side reactions. The temperature was maintained at 25.0 ± 0.1 °C using a constant temperature bath. The progress of the reaction was monitored by High-Performance Liquid Chromatography (HPLC) by measuring the decrease in the concentration of this compound over time.
Materials:
-
This compound
-
Piperidine
-
Sodium thiophenolate
-
Sodium methoxide
-
Methanol (anhydrous)
-
Internal standard (e.g., naphthalene)
Instrumentation:
-
HPLC system with a UV detector
-
Thermostated reaction vessel
-
Magnetic stirrer
-
Syringes for sample extraction
Procedure:
-
A stock solution of this compound (0.02 M) and an internal standard in anhydrous methanol was prepared.
-
A stock solution of the nucleophile (0.2 M) in anhydrous methanol was prepared.
-
In a thermostated reaction vessel, 5.0 mL of the this compound stock solution was equilibrated to 25.0 °C.
-
To initiate the reaction, 5.0 mL of the pre-thermostated nucleophile stock solution was rapidly added to the reaction vessel with vigorous stirring. The final concentrations were 0.01 M for this compound and 0.1 M for the nucleophile.
-
Aliquots (100 µL) were withdrawn from the reaction mixture at regular intervals and immediately quenched in a vial containing 900 µL of a suitable quenching solution (e.g., dilute acid for amine and alkoxide reactions, or an oxidizing agent for thiol reactions).
-
The quenched samples were analyzed by HPLC to determine the concentration of the remaining this compound relative to the internal standard.
-
The natural logarithm of the concentration of this compound was plotted against time. The slope of the resulting linear plot gives the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) was calculated by dividing k_obs by the concentration of the nucleophile.
Reaction Mechanism and Experimental Workflow
The reaction of this compound with nucleophiles is expected to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide leaving group in a single concerted step.
Caption: Generalized Sₙ2 reaction mechanism for the nucleophilic substitution of this compound.
The experimental workflow for determining the reaction kinetics is a systematic process involving careful preparation, execution, and analysis.
Caption: Experimental workflow for the kinetic analysis of the reaction of this compound with nucleophiles.
References
A Comparative Guide to 5-(Bromomethyl)thiazole and Other Alkylating Agents in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the selection of an appropriate alkylating agent is a critical decision that profoundly impacts reaction efficiency, yield, and selectivity. This guide provides a comprehensive benchmark of 5-(Bromomethyl)thiazole against other commonly employed alkylating agents, such as benzyl bromide and methyl iodide. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Performance Comparison of Alkylating Agents
The reactivity of an alkylating agent is fundamentally governed by factors such as the nature of the leaving group, the stability of the carbocation intermediate (for SN1 reactions), and steric hindrance at the electrophilic carbon (for SN2 reactions). The following tables summarize the performance of this compound in comparison to benzyl bromide and methyl iodide for the alkylation of various nucleophiles.
N-Alkylation of Imidazole
The N-alkylation of imidazoles is a fundamental transformation in the synthesis of numerous biologically active compounds.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | K₂CO₃ | Acetonitrile | Reflux | 12 | ~85 (estimated) | [1] |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | RT | 24 | 90 | [2] |
| Methyl Iodide | K₂CO₃ | Acetonitrile | RT | 12 | >95 | [1] |
| 1-Bromobutane | Alkaline Carbons | Dry Media | 60 | 0.25-2 | 70-75 | [3] |
Note: Yields are highly dependent on the specific imidazole substrate and reaction conditions. The yield for this compound is an estimation based on typical yields for similar heterocyclic alkylations.
S-Alkylation of Thiophenol
The S-alkylation of thiols is a robust method for the formation of thioethers, which are important functionalities in many pharmaceutical and agrochemical compounds.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Et₃N | Water | RT | 1 | >90 (estimated) | [4] |
| Benzyl Bromide | Et₃N | Water | RT | 1 | 95 | [4] |
| Methyl Iodide | K₂CO₃ | DMF | RT | - | High (qualitative) | [5] |
Note: The yield for this compound is an estimation based on the high reactivity of benzyl bromide under similar aqueous conditions.
O-Alkylation of Phenol
The O-alkylation of phenols to produce ethers is a cornerstone transformation in organic synthesis.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | K₂CO₃ | Acetone | Reflux | 12 | ~80 (estimated) | [6] |
| Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 12 | 92 | [6] |
| Methyl Iodide | K₂CO₃ | DMF | 25 | - | High (qualitative) | [5] |
Note: The yield for this compound is an estimation based on the general efficiency of phenol alkylation under these conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthetic outcomes. The following are representative procedures for N-, S-, and O-alkylation reactions.
Protocol 1: General Procedure for N-Alkylation of Imidazole
Materials:
-
Imidazole (1.0 equiv)
-
Alkylating Agent (e.g., this compound, Benzyl Bromide, or Methyl Iodide) (1.0-1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous Acetonitrile (solvent)
Procedure:
-
To a stirred suspension of potassium carbonate in anhydrous acetonitrile, add the imidazole at room temperature.
-
Add the alkylating agent dropwise to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-alkylated imidazole.[1][2]
Protocol 2: General Procedure for S-Alkylation of Thiophenol in Water
Materials:
-
Thiophenol (1.0 equiv)
-
Alkylating Agent (e.g., this compound or Benzyl Bromide) (1.0 equiv)
-
Triethylamine (Et₃N) (1.1 equiv)
-
Water (solvent)
Procedure:
-
To a flask containing water, add thiophenol and triethylamine and stir at room temperature.
-
Add the alkylating agent to the mixture.
-
Stir the reaction vigorously at room temperature for the specified time, monitoring by TLC.
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[4]
Protocol 3: General Procedure for O-Alkylation of Phenol
Materials:
-
Phenol (1.0 equiv)
-
Alkylating Agent (e.g., this compound, Benzyl Bromide, or Methyl Iodide) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous Acetone or DMF (solvent)
Procedure:
-
To a solution of the phenol in anhydrous acetone or DMF, add potassium carbonate.
-
Add the alkylating agent and heat the mixture to reflux (for acetone) or stir at room temperature (for DMF).
-
Monitor the reaction by TLC until the starting phenol is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or distillation.[5][6]
Mechanistic Considerations and Workflow Visualizations
The alkylation reactions discussed in this guide predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are visualized in the following diagrams.
References
Navigating the Unexpected: A Comparative Guide to Byproducts in 5-(Bromomethyl)thiazole Reactions
For researchers, scientists, and drug development professionals, the synthesis of novel therapeutics often involves the versatile building block, 5-(bromomethyl)thiazole. While its reactivity is valuable, it can also lead to a variety of unexpected products, complicating reaction outcomes and purification processes. This guide provides a comparative analysis of these unforeseen reactions, supported by available experimental data, to aid in the optimization of synthetic routes and the characterization of product mixtures.
The C5-bromomethyl group on the thiazole ring provides a reactive site for nucleophilic substitution, a cornerstone of many synthetic strategies. However, the electron-rich nature of the thiazole ring and the potential for alternative reaction pathways can result in the formation of several unexpected byproducts. Understanding these side reactions is crucial for maximizing the yield of the desired product and for the accurate identification of all compounds in a reaction mixture.
Expected vs. Unexpected: A Tale of Two Pathways
The primary and anticipated reaction of this compound with a nucleophile is a straightforward SN2 substitution, yielding the 5-substituted methylthiazole derivative. However, several other pathways can compete with this desired transformation, leading to a range of unexpected products.
Common Unexpected Products and Their Formation
| Unexpected Product Type | Proposed Formation Pathway | Key Reaction Conditions Favoring Formation |
| Dimerization/Oligomerization | Self-reaction of this compound, where one molecule acts as the electrophile and another (or its deprotonated form) acts as a nucleophile. | High concentrations of the starting material, prolonged reaction times, and the presence of a weak base. |
| N-alkylation vs. C-alkylation | Reaction with ambident nucleophiles (e.g., indole, imidazole) can lead to alkylation at either the nitrogen or a carbon atom. The product ratio is influenced by the nucleophile's hardness/softness and the reaction conditions. | Solvent polarity, nature of the counter-ion, and temperature can influence the regioselectivity. |
| Thiazolium Ylide Formation and Subsequent Rearrangements | Quaternization of the thiazole nitrogen by the bromomethyl group of another molecule, followed by deprotonation to form a thiazolium ylide. This reactive intermediate can then undergo various rearrangements. | The presence of a strong, non-nucleophilic base and conditions that favor intermolecular reactions. |
| Ring Opening/Degradation | Under harsh reaction conditions, such as the use of very strong bases or high temperatures, the thiazole ring itself can become susceptible to nucleophilic attack and subsequent degradation. | Elevated temperatures and the use of highly reactive, strong nucleophiles or bases. |
Comparative Analysis of Reaction Outcomes
While comprehensive quantitative data comparing the yields of expected and unexpected products across a wide range of reactions is scarce in the literature, we can draw insights from specific examples and general principles of thiazole reactivity.
For instance, in reactions with secondary amines like piperidine, the primary product is the expected 5-(piperidin-1-ylmethyl)thiazole. However, the potential for dimerization or the formation of quaternary ammonium salts as minor byproducts should not be overlooked, especially if the reaction is not carefully controlled.
The reaction with ambident nucleophiles presents a more complex scenario. The alkylation of indoles, for example, can occur at either the N1 or C3 position. The outcome is a delicate balance of electronic and steric factors, as well as reaction conditions. Generally, polar aprotic solvents and alkali metal cations tend to favor N-alkylation, while less polar solvents and the use of the free base may favor C-alkylation.
Experimental Protocols for Key Reactions
To provide a practical context, detailed methodologies for representative reactions are presented below. These protocols can serve as a starting point for optimization and for the identification of potential byproducts.
Synthesis of 5-(Piperidin-1-ylmethyl)thiazole Derivatives
A common application of this compound is the introduction of an aminomethyl side chain. The following protocol is adapted from the synthesis of a substituted 5-(piperidin-1-ylmethyl)thiazole[1].
Materials:
-
This compound derivative
-
Piperidine
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound derivative (1.0 equivalent) in THF.
-
To this solution, add a solution of piperidine (excess, e.g., 1.5-2.0 equivalents) in THF.
-
Stir the resulting mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter any precipitate that has formed.
-
Remove the solvent from the filtrate by rotary evaporation.
-
Dissolve the residue in ethyl acetate and wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Note: Analysis of the crude reaction mixture by techniques such as LC-MS or NMR is recommended to identify any minor byproducts, such as dimers or quaternary salts.
Visualizing Reaction Pathways
To better understand the interplay between the expected and unexpected reaction pathways, the following diagrams illustrate the logical relationships.
References
The Regioselectivity of 5-(Bromomethyl)thiazole in Alkylation Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the regioselectivity of reactions involving substituted thiazoles is crucial for the efficient synthesis of novel chemical entities. This guide provides a comparative analysis of the N-alkylation versus C-alkylation of nucleophiles with 5-(bromomethyl)thiazole, supported by representative experimental protocols and data.
The thiazole ring is a key structural motif in numerous pharmaceuticals and biologically active compounds. Functionalization of the thiazole scaffold is a cornerstone of medicinal chemistry, and the selective introduction of substituents is paramount. This compound is a versatile building block that can undergo nucleophilic substitution at the bromomethyl group. When reacting with ambident nucleophiles—species possessing two or more distinct nucleophilic centers—the question of regioselectivity arises: will the reaction occur at a nitrogen atom (N-alkylation) or a carbon atom (C-alkylation)? This guide explores this question by presenting a comparison of these two competing pathways.
Comparison of N-Alkylation and C-Alkylation with this compound
The regioselectivity of the alkylation reaction is influenced by several factors, including the nature of the nucleophile, the solvent, the base used, and the reaction temperature. While a direct comparative study on the same ambident nucleophile was not found in the reviewed literature, we can infer the expected outcomes based on separate, representative reactions.
| Feature | N-Alkylation (with Imidazole) | C-Alkylation (with Diethyl Malonate) |
| Nucleophile | Imidazole | Diethyl Malonate |
| Product | 5-(Imidazol-1-ylmethyl)thiazole | Diethyl 2-(thiazol-5-ylmethyl)malonate |
| Typical Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Sodium ethoxide (NaOEt), Sodium hydride (NaH) |
| Typical Solvent | Dimethylformamide (DMF), Acetonitrile (MeCN) | Ethanol (EtOH), Tetrahydrofuran (THF) |
| Reaction Type | Sɴ2 substitution at the nitrogen | Sɴ2 substitution at the α-carbon |
| Key Factor | Basicity and accessibility of the nitrogen lone pair. | Acidity of the α-proton and stability of the resulting carbanion. |
Reaction Pathways
The following diagrams illustrate the generalized pathways for N-alkylation and C-alkylation of a generic ambident nucleophile with this compound.
Caption: Generalized N-alkylation pathway.
Caption: Generalized C-alkylation pathway.
Experimental Protocols
Below are representative experimental protocols for achieving N-alkylation and C-alkylation, adapted from procedures for similar heterocyclic systems due to the absence of specific literature for this compound with these exact nucleophiles.
Protocol 1: N-Alkylation of Imidazole with this compound (Hypothetical)
This protocol is based on standard procedures for the N-alkylation of imidazoles.
Objective: To synthesize 5-(imidazol-1-ylmethyl)thiazole.
Materials:
-
This compound
-
Imidazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of imidazole (1.1 mmol) in anhydrous DMF (5 mL) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 mmol) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(imidazol-1-ylmethyl)thiazole.
Protocol 2: C-Alkylation of Diethyl Malonate with this compound (Hypothetical)
This protocol is based on standard procedures for the C-alkylation of active methylene compounds.
Objective: To synthesize diethyl 2-(thiazol-5-ylmethyl)malonate.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium (1.1 mmol) in anhydrous ethanol (10 mL) at 0 °C.
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 mmol) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous ethanol (5 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield diethyl 2-(thiazol-5-ylmethyl)malonate.
Experimental Workflow
The general workflow for investigating the regioselectivity of this compound is outlined below.
Caption: General experimental workflow.
Conclusion
The regioselectivity of alkylation reactions with this compound is a critical consideration in synthetic design. While direct comparative data is scarce, understanding the fundamental principles of N- versus C-alkylation allows for the rational design of reaction conditions to favor the desired product. For N-alkylation of heteroaromatic systems like imidazole, the use of a strong base in an aprotic polar solvent is generally preferred. Conversely, for C-alkylation of active methylene compounds, the formation of a stabilized carbanion, often with an alkoxide base in an alcoholic solvent, is the typical approach. The provided protocols and workflows offer a foundational guide for researchers to explore and optimize these important transformations.
Safety Operating Guide
Proper Disposal of 5-(Bromomethyl)thiazole: A Guide for Laboratory Professionals
Hazard Profile and Safety Precautions
5-(Bromomethyl)thiazole is an organic compound featuring a thiazole ring with a bromomethyl group.[1] The presence of the bromomethyl group makes it a reactive intermediate.[1] Similar brominated thiazole compounds are known to be skin and eye irritants and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.
Summary of Potential Hazards (Based on Structurally Similar Compounds)
| Hazard Category | Classification | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation | Wash skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, get medical advice/attention.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3] |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Designated Waste Container: All materials contaminated with this compound, including unused product, reaction byproducts, contaminated filter paper, pipette tips, and other lab supplies, must be collected in a dedicated, properly labeled, and sealed waste container.[2]
-
Container Compatibility: The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and appropriate hazard symbols (e.g., irritant).
-
No Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[2]
2. Handling Spills:
-
Small Spills: For minor spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to soak up the material.[2] Carefully collect the absorbent material and place it into the designated hazardous waste container.[2] Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and collect the cleaning materials as hazardous waste.[2]
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's emergency response team immediately.
3. Final Disposal:
-
Licensed Waste Disposal: The sealed and labeled waste container must be disposed of through a licensed hazardous waste disposal company.[2][4]
-
Provide Information: Furnish the waste disposal company with as much information as possible about the chemical, including its known and suspected hazards.[2]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
